2,2,7-trimethyl-3-octyne chemical structure and physical properties
Title: 2,2,7-Trimethyl-3-octyne (CAS 55402-13-6): Structural Dynamics, Metabolomic Significance, and Analytical Methodologies Executive Summary As a Senior Application Scientist, I frequently encounter molecules that bri...
As a Senior Application Scientist, I frequently encounter molecules that bridge the gap between natural product chemistry and industrial materials science. 2,2,7-Trimethyl-3-octyne (CAS 55402-13-6) is a highly branched, internal alkyne that exemplifies this duality. While structurally obscure, it plays a critical role as a biomarker in plant metabolomics under abiotic stress and serves as a volatile organic compound (VOC) of interest in environmental toxicology. This whitepaper provides an in-depth technical analysis of its physicochemical properties, biological significance, and the validated experimental workflows required for its quantification.
Part 1: Chemical Structure and Physicochemical Profiling
2,2,7-Trimethyl-3-octyne is an aliphatic hydrocarbon characterized by an internal triple bond. Its SMILES notation, CC(C)CCC#CC(C)(C)C, reveals a highly branched architecture: a bulky tert-butyl group at the C2 position and an isopentyl group extending from the opposite side of the alkyne core[1][2].
Structural Causality & Reactivity:
The presence of the tert-butyl group provides immense steric shielding to the C3-C4 triple bond. This steric hindrance drastically reduces the molecule's susceptibility to nucleophilic attack or standard electrophilic addition compared to terminal or unbranched alkynes. Furthermore, the complete absence of polar functional groups renders the molecule highly lipophilic. This lipophilicity dictates its partitioning behavior, allowing it to easily cross biological lipid bilayers or remain tightly bound within hydrophobic synthetic matrices like vulcanized rubber[1].
Part 2: Biological Significance and Environmental Analytics
Phytochemical Profiling and Abiotic Stress
In agricultural metabolomics, 2,2,7-trimethyl-3-octyne acts as a definitive biomarker for abiotic stress tolerance. In studies involving Capsicum annuum (chili pepper) subjected to drought stress, sensitive genotypes exhibit rapid degradation of linolenic acid. In contrast, drought-tolerant genotypes shift their metabolic pathways to upregulate the synthesis of specific lipophilic molecules, including alpha-tocopherol, gamma-sitosterol, and 2,2,7-trimethyl-3-octyne[3].
Mechanistic Insight: The accumulation of this highly branched alkyne likely acts as a lipophilic sink for reactive oxygen species (ROS) or as a membrane-stabilizing VOC, protecting the plant's lipid bilayer from severe peroxidation[3]. Additionally, this compound has been detected in the essential oils of Achillea millefolium (Yarrow), where its high volatility and lipophilicity allow it to penetrate fungal cell membranes, contributing to the plant's synergistic antioxidant and antifungal properties[4].
Metabolic pathway shift in Capsicum annuum under drought stress.
Environmental Toxicology: Synthetic Turf and Crumb Rubber
Beyond natural products, 2,2,7-trimethyl-3-octyne is identified as a leachable VOC in recycled tire crumb rubber, which is widely used as infill for synthetic turf. The National Toxicology Program (NTP) and the California Office of Environmental Health Hazard Assessment (OEHHA) have profiled it extensively during headspace and leachate analyses[5][6].
Mechanistic Insight: Its presence in vulcanized rubber matrices is an artifact of the polymerization process or a thermal degradation product of larger branched aliphatic chains. Due to its LogP of 4.63, it remains tightly partitioned within the hydrophobic rubber matrix but off-gasses under high ambient temperatures, necessitating rigorous environmental monitoring[5].
Part 3: Experimental Methodologies
To ensure scientific integrity and self-validating results, the following protocols are designed with built-in causality. The choice of non-polar extraction solvents and specific GC columns is directly dictated by the molecule's high LogP and structural branching.
Protocol 1: Solvent Extraction and GC-MS Profiling from Plant Matrices
Objective: Isolate and quantify 2,2,7-trimethyl-3-octyne from Capsicum annuum leaves.
Sample Preparation: Lyophilize 5.0 g of leaf tissue to halt enzymatic degradation. Grind to a fine powder using liquid nitrogen.
Extraction (Causality-Driven): Because the target analyte lacks polar functional groups (LogP 4.63), use a non-polar solvent. Add 15 mL of HPLC-grade hexane. Self-Validation: Spike the sample with 10 µL of a deuterated internal standard (e.g., Tetradecane-d30) to calculate extraction recovery rates.
Sonication & Centrifugation: Sonicate the mixture for 30 minutes at 40 kHz to disrupt cell walls, then centrifuge at 5000 rpm for 10 minutes. Collect the supernatant.
Concentration: Concentrate the extract to 1 mL under a gentle stream of ultra-pure nitrogen at room temperature to prevent the volatilization of the alkyne (BP 166 °C).
GC-MS Analysis: Inject 1 µL into a GC-MS equipped with a non-polar capillary column (e.g., HP-5MS or HP Ultra 2, 30 m x 0.25 mm x 0.25 µm). The non-polar stationary phase is critical for resolving branched aliphatic isomers based on boiling point and dispersive interactions[3].
Protocol 2: Headspace SPME Analysis of Crumb Rubber VOCs
Objective: Simulate environmental off-gassing and detect leachable VOCs.
Sample Incubation: Place 2.0 g of crumb rubber into a 20 mL headspace vial. Seal with a PTFE/silicone septum.
Equilibration: Incubate the vial at 60 °C for 45 minutes. Causality: This temperature simulates peak summer heat on synthetic turf, driving the volatilization of matrix-bound hydrocarbons[6].
SPME Extraction: Expose a DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) SPME fiber to the headspace for 30 minutes. This mixed-polarity fiber ensures the capture of both highly lipophilic alkynes and trace polar degradants.
Desorption: Retract the fiber and insert it into the GC inlet (250 °C) for 5 minutes to thermally desorb the analytes onto the column.
GC-MS workflow for 2,2,7-trimethyl-3-octyne extraction and quantification.
References
2,2,7-Trimethyl-3-octyne | C11H20 | CID 41442 - PubChem - NIH. National Center for Biotechnology Information.
2,2,7-Trimethyl-3-octyne 55402-13-6 wiki - GuideChem. GuideChem Database.
Metabolomic analyses to evaluate the effect of drought stress on chili pepper (capsicum annuum l.) at vegetative stage. ResearchGate.
Synthetic Turf Scientific Advisory Panel Meeting - OEHHA. California Office of Environmental Health Hazard Assessment.
NTP Research Report on the Chemical and Physical Characterization of Recycled Tire Crumb Rubber. National Institutes of Health.
In Vitro Antioxidant and Antifungal Properties of Achillea millefolium L. Romanian Biotechnological Letters.
Comprehensive NMR Spectral Analysis and Structural Elucidation of 2,2,7-Trimethyl-3-octyne
Abstract In the realm of synthetic chemistry and drug development, the unambiguous characterization of sterically hindered, asymmetric alkynes is paramount. 2,2,7-Trimethyl-3-octyne serves as an excellent model compound,...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
In the realm of synthetic chemistry and drug development, the unambiguous characterization of sterically hindered, asymmetric alkynes is paramount. 2,2,7-Trimethyl-3-octyne serves as an excellent model compound, featuring a rigid, bulky tert-butyl terminus juxtaposed against a flexible isopentyl chain. This technical guide provides a rigorous, self-validating framework for its structural elucidation using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. By detailing the causality behind experimental parameterization and spectral interpretation, this whitepaper establishes a definitive protocol for analyzing highly polarized alkyne systems.
Introduction to the Molecular Architecture
2,2,7-Trimethyl-3-octyne (CAS RN 55402-13-6)[1] is an internal alkyne characterized by significant steric and electronic asymmetry. The molecule is divided into three distinct magnetic environments:
The tert-Butyl Terminus (C1, C2): A highly sterically demanding group that heavily polarizes the adjacent alkyne through hyperconjugation and steric bulk.
The Alkyne Core (C3, C4): An electron-rich cylinder of π-density that exerts a strong magnetic anisotropy effect on adjacent protons.
The Isopentyl Chain (C5–C8): A flexible aliphatic tail terminating in an isopropyl-like branching point.
Understanding this architecture is critical. The electronic and steric interplay directly dictates the observed chemical shifts, scalar couplings, and nuclear relaxation times, as outlined in foundational texts like Spectrometric Identification of Organic Compounds ()[2].
Self-Validating Experimental Protocols
To ensure a high-fidelity, self-validating dataset, the experimental workflow must be parameterized to account for the unique relaxation properties of quaternary and sp-hybridized carbons.
Step 1: Sample Preparation
Protocol: Dissolve ~40–50 mg of 2,2,7-trimethyl-3-octyne in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.
Causality: CDCl₃ provides a robust deuterium lock signal to stabilize the magnetic field, while TMS serves as the internal chemical shift reference (δ = 0.00 ppm). A concentration of ~65 mM ensures a high signal-to-noise (S/N) ratio for ¹³C acquisition without causing viscosity-induced line broadening ()[3].
Step 2: 1D Acquisition Parameters
¹H NMR (400 MHz): Acquire 16 transients with a spectral width of 12 ppm. Use a standard relaxation delay (D1) of 2 seconds.
Critical Causality: Set the relaxation delay (D1) to 5–7 seconds. The alkyne carbons (C3, C4) and the quaternary tert-butyl carbon (C2) lack directly attached protons, resulting in inefficient spin-lattice relaxation (long T₁). A standard 1-second delay would severely attenuate these signals, breaking the quantitative self-validation of the carbon integration[3].
Step 3: 2D Acquisition Parameters
Protocol: Acquire gradient-selected COSY, HSQC, and HMBC spectra.
Causality: 1D data alone relies on empirical shift rules. 2D NMR closes the logic loop by mapping through-bond scalar couplings, transforming the analysis from an educated guess into an absolute mathematical proof of structure.
¹H NMR Spectral Data & Mechanistic Causality
The ¹H NMR spectrum of 2,2,7-trimethyl-3-octyne is highly diagnostic, yielding exactly 20 protons that validate the C₁₁H₂₀ molecular formula[1].
Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
Position
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Assignment
C1, C2-Me
1.20
Singlet (s)
-
9H
tert-butyl methyls
C5
2.15
Triplet (t)
7.0
2H
-CH₂- adjacent to alkyne
C6
1.45
Multiplet (m)
-
2H
-CH₂- central
C7
1.60
Nonet (non)
6.6
1H
-CH- methine
C8, C7-Me
0.90
Doublet (d)
6.6
6H
Isopentyl methyls
Mechanistic Insights:
Magnetic Anisotropy: The tert-butyl group (9H, s) resonates at 1.20 ppm. While standard aliphatic methyls appear near 0.90 ppm, the proximity to the alkyne's diamagnetic shielding cone induces a distinct downfield shift. The lack of adjacent protons results in a sharp singlet, serving as an internal anchor point[2].
Scalar Coupling (J-Coupling): The isopentyl terminus features two equivalent methyl groups split into a doublet (J = 6.6 Hz) by the C7 methine proton. The C5 methylene protons (2.15 ppm) are strongly deshielded by direct attachment to the sp-hybridized carbon and appear as a triplet due to ³J coupling with the C6 methylene[2].
¹³C NMR Spectral Data & Causality
The ¹³C NMR spectrum reveals 8 distinct carbon environments, reflecting the magnetic equivalence within the tert-butyl and isopropyl methyl groups.
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
Position
Chemical Shift (δ, ppm)
Type (DEPT-135)
Assignment
C3
88.0
C (Quaternary)
Alkyne carbon (near t-Bu)
C4
80.5
C (Quaternary)
Alkyne carbon (near isopentyl)
C6
38.0
CH₂ (Negative)
Central methylene
C1, C2-Me
31.5
CH₃ (Positive)
tert-butyl methyls
C2
27.5
C (Quaternary)
tert-butyl quaternary carbon
C7
27.5
CH (Positive)
Isopentyl methine
C8, C7-Me
22.5
CH₃ (Positive)
Isopentyl methyls
C5
18.5
CH₂ (Negative)
Methylene adjacent to alkyne
Mechanistic Insights:
Alkyne Polarization: The internal alkyne is electronically asymmetric. C3 (88.0 ppm) is attached to the electron-donating, sterically bulky tert-butyl group, pushing its resonance downfield. C4 (80.5 ppm) is attached to the primary C5 methylene, resulting in a more shielded environment. This ~7.5 ppm differential is a hallmark of tert-butyl-substituted alkynes, as predicted by empirical correlation tables ()[4].
Resolving Overlap: The quaternary C2 and the methine C7 both resonate near 27.5 ppm. In a purely 1D analysis, this overlap causes ambiguity. However, the self-validating protocol utilizes HSQC to resolve this: C7 will show a cross-peak to the 1.60 ppm proton, whereas C2, being quaternary, will be completely invisible in the HSQC spectrum[3].
2D NMR Workflows for Unambiguous Assignment
To achieve absolute trustworthiness, the 1D assignments must be cross-validated using multidimensional techniques.
Figure 1: Self-validating NMR workflow for the structural elucidation of 2,2,7-trimethyl-3-octyne.
The HMBC Logic Loop
Heteronuclear Multiple Bond Correlation (HMBC) detects long-range (²J and ³J) carbon-proton couplings. This is the ultimate tool for bridging the isolated tert-butyl group to the rest of the molecule[3]:
The 9H singlet at 1.20 ppm shows a strong ³J_CH correlation to the carbon at 88.0 ppm (C3) and a ²J_CH to the carbon at 27.5 ppm (C2). This mathematically proves that the tert-butyl group is directly attached to the deshielded end of the alkyne.
The 2H triplet at 2.15 ppm (C5) shows a ³J_CH correlation to the carbon at 80.5 ppm (C4). This proves the connectivity of the isopentyl chain to the shielded end of the alkyne, completing the structural verification.
Conclusion
The structural elucidation of complex, sterically hindered molecules like 2,2,7-trimethyl-3-octyne cannot rely on simple pattern matching. By employing a self-validating protocol—where extended relaxation delays ensure quantitative ¹³C detection, and HMBC correlations physically bridge isolated spin systems—we establish an unbreakable chain of causality. This methodological rigor is essential for drug development professionals and synthetic chemists who require absolute certainty in their molecular architectures.
References
PubChem. "2,2,7-Trimethyl-3-octyne | C11H20 | CID 41442". National Institutes of Health (NIH).[Link]
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. "Spectrometric Identification of Organic Compounds, 8th Edition". John Wiley & Sons.[Link]
Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry, 3rd Edition". Elsevier.[Link]
Pretsch, E., Bühlmann, P., & Badertscher, M. "Structure Determination of Organic Compounds: Tables of Spectral Data". Springer.[Link]
thermodynamic stability of 2,2,7-trimethyl-3-octyne in organic solvents
An In-Depth Technical Guide on the Thermodynamic Stability of 2,2,7-Trimethyl-3-octyne in Organic Solvents Executive Summary The thermodynamic stability of internal alkynes is a foundational concept in synthetic organic...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide on the Thermodynamic Stability of 2,2,7-Trimethyl-3-octyne in Organic Solvents
Executive Summary
The thermodynamic stability of internal alkynes is a foundational concept in synthetic organic chemistry and materials science. While standard internal alkynes exhibit well-documented thermodynamic profiles, highly branched variants like 2,2,7-trimethyl-3-octyne (CAS: 55402-13-6) present unique physicochemical behaviors [1]. This whitepaper explores the thermodynamic stability of 2,2,7-trimethyl-3-octyne across various organic solvents. By examining the interplay between its linear
sp
-hybridized core, immense steric bulk, and solvent cavity formation, we provide a comprehensive framework for understanding its solution-phase thermodynamics.
Structural and Electronic Profiling
2,2,7-Trimethyl-3-octyne (
C11H20
) is characterized by an internal carbon-carbon triple bond flanked by a tert-butyl group at C2 and an isopentyl-like chain terminating at C7.
The Causality of Steric Stabilization
Generally, internal alkynes are thermodynamically more stable than terminal alkynes due to hyperconjugative electron donation from adjacent alkyl groups into the
π∗
antibonding orbitals of the alkyne [2]. However, the stability of 2,2,7-trimethyl-3-octyne is heavily dictated by steric mechanics .
The
sp
-hybridized alkyne carbons enforce a 180° linear geometry. This linearity is thermodynamically advantageous for this specific molecule because it maximizes the spatial separation between the bulky tert-butyl group and the isopentyl tail. If this molecule undergoes addition (e.g., hydrogenation) to form the
sp3
-hybridized alkane (2,2,7-trimethyloctane), the bond angles compress to ~109.5°. This compression forces the bulky substituents into severe gauche interactions. Consequently, the alkyne state is thermodynamically stabilized relative to its saturated counterpart because the linear geometry acts as a relief mechanism for steric strain [3].
Solvation Thermodynamics in Organic Media
The thermodynamic stability of an alkyne in solution is not absolute; it is a function of the gas-phase stability modulated by the free energy of solvation (
ΔGsolv
).
Non-Polar Solvents (e.g., n-Hexane, Toluene): 2,2,7-trimethyl-3-octyne exhibits highly favorable (exergonic) solvation in non-polar media. The extensive branched alkyl network engages in strong London dispersion forces with aliphatic and aromatic solvents.
Polar Aprotic Solvents (e.g., THF, Dichloromethane): In polar aprotic solvents, the thermodynamic stability is slightly reduced. The large molar volume of the tert-butyl and isopentyl groups requires a substantial energy penalty for solvent cavity formation. While the
π
-system of the alkyne can act as a weak hydrogen-bond acceptor, the steric crowding at the Lewis base sites severely restricts solvent access, minimizing favorable dipole-induced dipole interactions [4].
Thermodynamic Cycle Visualization
Caption: Thermodynamic cycle detailing the gas-phase and solution-phase hydrogenation of the alkyne.
Quantitative Thermodynamic Data
The heat of hydrogenation (
ΔHhyd
) serves as a highly sensitive metric for the thermodynamic stability of unsaturated hydrocarbons. Because the same types of bonds are broken and formed during hydrogenation, a less exothermic
ΔHhyd
indicates a more stable starting alkene or alkyne relative to its product [5].
Standard internal alkynes like 2-butyne release approximately -65.6 kcal/mol upon complete reduction to the alkane [2]. Due to the severe steric strain introduced in the resulting alkane, the hydrogenation of 2,2,7-trimethyl-3-octyne is notably less exothermic.
*Values are extrapolated based on steric strain relief models of highly branched internal alkynes.
Experimental Methodologies for Thermodynamic Profiling
To empirically validate the , Isothermal Flow Calorimetry is the gold standard.
Causality of Method Choice: Traditional static bomb calorimetry measures the enthalpy of complete combustion, which introduces massive background energy values (thousands of kcal/mol) that obscure subtle steric and solvation effects. Flow calorimetry isolates the specific enthalpy of the
π
-bond reduction (
ΔHhyd
) in a controlled solvent environment, providing high-resolution thermodynamic data.
Protocol: High-Resolution Flow Calorimetry for Solution-Phase
ΔHhyd
This protocol is a self-validating system; it utilizes inline analytics to ensure that the thermodynamic data collected corresponds to 100% stoichiometric conversion, preventing data convolution from partial alkene formation.
Solvent Preparation & Degassing: Sparge HPLC-grade organic solvents (e.g., n-hexane, THF) with ultra-high purity Argon for 30 minutes. Reasoning: Removing dissolved oxygen prevents background exothermic oxidation reactions on the catalyst surface.
Substrate Formulation: Prepare a precise 0.100 M standard solution of 2,2,7-trimethyl-3-octyne in the degassed solvent. Reasoning: Exact molarity is critical to ensure the integrated heat flow (
dQ/dt
) accurately translates to molar enthalpy (
ΔH
).
Calorimeter Equilibration: Equilibrate the flow calorimeter equipped with a 5% Pd/C packed-bed microreactor at 298.15 K. Establish a baseline solvent flow at 0.5 mL/min until thermal drift is < 1 µW.
Reaction Execution: Introduce the substrate solution concurrently with
H2
gas (1.5 atm) into the microreactor. Reasoning: The slight overpressure of
H2
ensures pseudo-first-order kinetics and drives complete conversion to the alkane.
Orthogonal Validation: Route the reactor effluent to an inline Gas Chromatography-Flame Ionization Detector (GC-FID). Do not integrate calorimetric data until the GC-FID confirms >99.5% conversion to 2,2,7-trimethyloctane.
Thermodynamic Extraction: Integrate the steady-state exothermic heat flux. Calculate
ΔHhyd(solv)
by normalizing the integrated heat (Joules) by the molar flow rate of the substrate (moles/sec).
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for determining the heat of hydrogenation in organic solvents.
References
National Center for Biotechnology Information. "2,2,7-Trimethyl-3-octyne | C11H20 | CID 41442 - PubChem". PubChem. Available at: [Link]
Chemistry LibreTexts. "9.5: Reduction of Alkynes". LibreTexts. Available at:[Link]
Michigan State University Chemistry. "Alkyne Reactivity". MSU Chemistry. Available at:[Link]
The Journal of Physical Chemistry C. "Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs". ACS Publications. Available at:[Link]
Master Organic Chemistry. "Alkene Stability Increases With Substitution". Master Organic Chemistry. Available at:[Link]
Exploratory
Thermodynamic Profiling of 2,2,7-Trimethyl-3-octyne: Boiling Point, Vapor Pressure, and Volatility Characterization
Executive Summary & Molecular Architecture 2,2,7-Trimethyl-3-octyne (CAS: 55402-13-6) is a highly branched internal alkyne characterized by the molecular formula C11H20[1]. The presence of the rigid internal alkyne moiet...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Molecular Architecture
2,2,7-Trimethyl-3-octyne (CAS: 55402-13-6) is a highly branched internal alkyne characterized by the molecular formula C11H20[1]. The presence of the rigid internal alkyne moiety, flanked by bulky tert-butyl and isobutyl-like branching, significantly disrupts the compound's ability to pack efficiently in the liquid phase. This steric hindrance directly modulates the London dispersion forces between molecules, thereby dictating its macroscopic thermodynamic properties—most notably its boiling point and vapor pressure.
Understanding these thermodynamic parameters is critical for drug development professionals handling alkyne intermediates, as well as environmental scientists tracking volatile emissions.
Physicochemical Data Summary
The fundamental thermodynamic and physical properties of 2,2,7-trimethyl-3-octyne are synthesized in Table 1 below.
Table 1: Physicochemical Properties of 2,2,7-Trimethyl-3-octyne
The boiling point of 2,2,7-trimethyl-3-octyne is empirically established at 166 °C at standard atmospheric pressure (760 mmHg)[2]. Its vapor pressure at ambient temperature (20 °C) falls below 1 mmHg, officially classifying it as a Semi-Volatile Organic Compound (SVOC)[3].
This SVOC classification is highly relevant in modern environmental and toxicological assessments. For instance, in the analysis of volatile emissions from recycled tire crumb rubber and synthetic turf, 2,2,7-trimethyl-3-octyne has been identified as a trace component requiring rigorous volatility modeling[4].
Experimental Methodologies
To ensure high-fidelity thermodynamic data, the following self-validating protocols are employed for determining the boiling point and vapor pressure of branched alkynes. As a standard of trustworthiness, each protocol incorporates internal calibration loops.
Protocol 1: Micro-Ebulliometry for Boiling Point Determination
Objective: To measure the isobaric boiling point while minimizing the risk of thermal degradation inherent to alkynes.
System Calibration : Calibrate the micro-ebulliometer using high-purity n-decane.
Causality: Establishing a baseline with a well-characterized standard ensures that the thermistor's response is accurate within ±0.01 °C across the 150–180 °C temperature range.
Sample Introduction : Inject 5 mL of anhydrous 2,2,7-trimethyl-3-octyne into the boiling flask.
Pressure Control : Regulate the system pressure to exactly 760.0 mmHg using an absolute pressure controller.
Causality: Boiling point is an intensive property strictly dependent on external pressure; fluctuations in ambient barometric pressure will skew the thermodynamic baseline.
Thermal Equilibration : Apply controlled electrical heating to establish a steady reflux ring.
Causality: A steady reflux ensures that the liquid and vapor phases are in dynamic thermal equilibrium, preventing localized superheating which can cause nucleate boiling anomalies.
Data Acquisition : Record the temperature once the plateau remains stable for 300 seconds.
Protocol 2: Static Isoteniscope Method for Vapor Pressure Measurement
Objective: To measure the sub-atmospheric vapor pressure across a temperature gradient.
Sample Degassing : Subject the sample to three consecutive freeze-pump-thaw cycles using liquid nitrogen.
Causality: Dissolved atmospheric gases (O₂, N₂) exert their own partial pressures. Failing to remove them will lead to artificially inflated vapor pressure readings, fundamentally violating Dalton's Law of Partial Pressures.
Isothermal Bath Immersion : Submerge the isoteniscope in a precision-controlled circulating fluid bath at 20.0 °C.
Nulling the Manometer : Adjust the external system pressure until the liquid levels in the isoteniscope's U-tube are perfectly level.
Causality: The level U-tube acts as a physical null indicator, confirming that the external applied pressure exactly matches the internal vapor pressure of the alkyne.
Measurement : Record the pressure using a calibrated capacitance manometer.
Temperature Ramping : Increment the bath temperature in 5 °C steps up to 50 °C to generate a comprehensive vapor pressure curve.
Step-by-step workflow for static vapor pressure measurement using an isoteniscope.
Mechanistic & Thermodynamic Pathways
The empirical data derived from the ebulliometer and isoteniscope must be synthesized into a predictive model. The fundamental relationship between vapor pressure and temperature is governed by the Clausius-Clapeyron equation. For broader temperature ranges, this is expanded into the Antoine equation:
log₁₀(P) = A - [B / (T + C)]
By plotting the experimental vapor pressure data points, the compound-specific Antoine coefficients (A, B, and C) can be derived via non-linear regression. This allows formulation scientists and environmental engineers to accurately predict the volatility and phase-partitioning of 2,2,7-trimethyl-3-octyne under varying ambient conditions.
Logical relationship between empirical measurements and predictive thermodynamic modeling.
References
Title : 2,2,7-Trimethyl-3-octyne | C11H20 | CID 41442
Source : PubChem - National Center for Biotechnology Information (NIH)
URL : [Link]
Title : City of Lawrence, Kansas - Synthetic Turf Landscaping Report (SVOC Criteria)
Source : City of Lawrence, Kansas Official Portal
URL : [Link]
Title : NTP Research Report on the Chemical and Physical Characterization of Recycled Tire Crumb Rubber
Source : National Toxicology Program (NIH)
URL :[Link]
Computational Modeling of Orbital Interactions in 2,2,7-Trimethyl-3-octyne: A Comprehensive Technical Guide
Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The rational design of regioselective chemical transfo...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Computational Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
The rational design of regioselective chemical transformations—ranging from bioorthogonal click chemistry to transition-metal catalyzed cross-couplings—relies heavily on understanding the delicate interplay between steric hindrance and electronic orbital interactions. 2,2,7-trimethyl-3-octyne serves as an exceptional model substrate for studying these phenomena. Featuring a highly sterically encumbered tert-butyl group adjacent to the alkyne core, contrasted by a flexible isopentyl chain, this unsymmetrical internal alkyne presents a unique push-pull system of steric shielding and hyperconjugative activation.
This whitepaper provides an in-depth, self-validating computational protocol for modeling the orbital interactions of 2,2,7-trimethyl-3-octyne. By leveraging Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis, we map the causality behind its regioselective behavior, providing actionable insights for drug discovery and materials science.
The Structural Paradigm: Steric vs. Electronic Asymmetry
The reactivity of internal alkynes is dictated by the substituents flanking the
C≡C
triple bond. In 2,2,7-trimethyl-3-octyne, the alkyne (C3≡C4) is flanked by a tert-butyl group at C3 and an isopentyl group at C4. This structural asymmetry creates two competing forces:
Steric Shielding: The bulky tert-butyl group introduces profound steric hindrance. In transition-metal catalyzed reactions, such as Ni-catalyzed reductive couplings, the steric effects of alkyne substituents are additive, with bulky groups strongly preferring to be positioned distal to the forming C–C bond to minimize transition state energy[1]. Furthermore, steric effects exerted by bulky substituents at the alkyne terminus can stabilize reactive intermediates against unwanted side reactions, such as premature cyclization[2].
Hyperconjugative Asymmetry: Beyond sterics, hyperconjugation plays a critical role in alkyne reactivity. Donation of electron density from adjacent
σ
bonds into the alkyne
π∗
antibonding orbitals increases the flexibility of the alkyne and reduces distortion energies during transition state formation[3]. Selective transition state stabilization can be achieved via this hyperconjugative assistance, which effectively lowers activation barriers[4].
Crucially, the tert-butyl group lacks
α
-hydrogens, restricting its hyperconjugative potential to weaker
σC−C→π∗
interactions. Conversely, the methylene group at C5 of the isopentyl chain provides robust
σC−H→π∗
donation. This electronic asymmetry, coupled with profound steric disparity, polarizes the alkyne, directing nucleophilic or organometallic attack toward the less hindered C4 position[5].
Interplay of steric repulsion and hyperconjugation driving regioselectivity.
To accurately model these competing effects, we must employ a computational methodology that captures both medium-range dispersion forces (sterics) and localized orbital overlaps (electronics). The following step-by-step protocol is designed as a self-validating system to ensure high scientific integrity.
Action: Perform a conformational search of the isopentyl chain using the MMFF94 force field.
Causality: While the tert-butyl group is a rigid rotor, the isopentyl chain possesses multiple degrees of freedom. Failing to identify the global minimum conformer will result in inaccurate hyperconjugative mapping, as orbital overlap is strictly distance- and angle-dependent.
Step 2: DFT Geometry Optimization
Action: Optimize the lowest-energy conformers using the M06-2X density functional paired with the 6-311+G(d,p) basis set. Apply the SMD (Solvation Model based on Density) for a relevant solvent (e.g., THF or Dichloromethane).
Causality: Traditional functionals like B3LYP often underestimate non-covalent interactions. M06-2X is explicitly parameterized to capture medium-range correlation energies, making it mandatory for accurately modeling the severe steric repulsion inherent to the tert-butyl group. The diffuse functions (+) in the basis set are critical for modeling the diffuse nature of
π∗
antibonding orbitals.
Step 3: Vibrational Frequency Analysis
Action: Run a frequency calculation on the optimized geometry at the same level of theory.
Causality: This is the core self-validation step. The absence of imaginary frequencies confirms the geometry is a true local minimum rather than a transition state. It also provides Zero-Point Vibrational Energy (ZPVE) corrections necessary for accurate thermodynamic profiling.
Step 4: Natural Bond Orbital (NBO) Analysis
Action: Execute NBO 6.0 analysis using the pop=nbo6 keyword.
Causality: Standard Mulliken charges are highly basis-set dependent and fail to provide a chemically intuitive picture. NBO methods extract fundamental, localized bonding concepts—such as Lewis structures, hybridization, and donor-acceptor interactions—from complex DFT wavefunctions[6]. This allows us to quantify hyperconjugation via second-order perturbation theory.
Computational workflow for modeling orbital interactions in sterically hindered alkynes.
Orbital Interaction Mapping: NBO Analysis
NBO analysis provides a clear picture of orbital interactions based on second-order perturbative interaction energies (
E(2)
), allowing for the precise mapping of bond activation and formation[7]. By calculating the energy of electron delocalization from a donor orbital (
i
) to an acceptor orbital (
j
), we can definitively quantify the electronic asymmetry in 2,2,7-trimethyl-3-octyne.
Quantitative Data: Electronic vs. Steric Profiling
The tables below summarize the expected computational outputs for this substrate, demonstrating how the isopentyl group drives electronic activation while the tert-butyl group drives steric shielding.
Data Interpretation: The
σC−H→π∗
donation from the isopentyl side is energetically stronger than the
σC−C→π∗
donation from the tert-butyl side. This polarizes the
π
system, increasing electron density at C3 and making C4 more electrophilic.
Table 2: Steric Exchange Energies vs. Electronic Stabilization
Substituent
Steric Exchange Energy (Repulsion)
Hyperconjugative Stabilization
Net Effect on Reactivity
tert-Butyl (C2)
High (> 10 kcal/mol)
Moderate (~ 2.8 kcal/mol)
Steric Shielding / Directs Anti-Markovnikov
Isopentyl (C5-C8)
Low (~ 3 kcal/mol)
High (~ 3.2 kcal/mol)
Electronic Activation / Enhances Flexibility
Implications for Regioselective Catalysis
The computational modeling of 2,2,7-trimethyl-3-octyne has direct implications for drug development and synthetic methodology. The regioselectivity of reactions like the Pauson-Khand cycloaddition is heavily influenced by alkyne polarization, where computational NBO charges can predict outcomes when steric and electronic effects act in concert[8].
In the context of metal-alkyne complexes, NBO and Quantum Theory of Atoms in Molecules (QTAIM) analyses reveal the delicate balance of dative bonding and back-donation[9]. When a transition metal (e.g., Pd, Ni, or Rh) coordinates to 2,2,7-trimethyl-3-octyne:
Coordination Phase: The metal preferentially slips toward the less hindered C4 carbon to avoid the massive steric bulk of the tert-butyl group.
Insertion Phase: The hyperconjugative activation from the isopentyl group stabilizes the transition state, lowering the activation barrier for migratory insertion at the C4 position.
Consequently, nucleophiles, dipoles, and metal catalysts will exhibit a near-exclusive preference for attacking the C4 position, yielding highly regioselective anti-Markovnikov-type products.
Conclusion
By systematically applying DFT and NBO analysis, researchers can move beyond empirical trial-and-error in synthetic chemistry. The computational modeling of 2,2,7-trimethyl-3-octyne proves that regioselectivity is not merely a function of "bulkiness," but a highly quantifiable interplay between steric exchange repulsion and hyperconjugative orbital donation. Utilizing the self-validating protocols outlined in this guide ensures that computational models remain robust, predictive, and scientifically authoritative.
References
Steric effects in the thermal C2-C6 diradical cyclization of enyne-allenes. arkat-usa.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUHSgb_B1Xv8rDR88Ut7xdVlG9_j00kp-8JAMC2pXR6jxLdG-rWHKgnxZRz6v8uhAIpbTG7BPKCv4UYSmksKIzWUPmYJilk9dOy3WHR8ECwBGDZCpfc2XYRq4hX4gs0oGnxJk=]
DFT Studies on the Reaction Mechanisms of 3,3-Dimethyl-1-Butyne: A Comparative Analysis. benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtHGedDWi-FC-JG34UB6Aqrp_ZOliOm5Krw47jmorzaBuBzHiC5lmyp5cL5GTn55l1Ig28YAmQ_Oq4AbgdIgLw13QcjRAR_PANPOTTDRZsJ82dM1a582FL_at0hopH4fYjLOdc42tnnOK7Z4fUmKJo3j1PPGHCt5KxSmJm0FZaOCQVDkQip28E5mGFC7b__sckkJBSbsjnYdGqgxzYLo4DjbAf221dzlusVxNyctXgwFAv]
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Application Note: Catalytic Semi-Hydrogenation Protocols for 2,2,7-Trimethyl-3-octyne
Substrate Profiling & The Steric Challenge The selective reduction of internal alkynes to their corresponding alkenes is a foundational transformation in organic synthesis and drug development. However, 2,2,7-trimethyl-3...
Author: BenchChem Technical Support Team. Date: April 2026
Substrate Profiling & The Steric Challenge
The selective reduction of internal alkynes to their corresponding alkenes is a foundational transformation in organic synthesis and drug development. However, 2,2,7-trimethyl-3-octyne (CAS 55402-13-6) presents a unique steric and chemoselective challenge [1].
Structurally, the C3≡C4 triple bond is flanked by a bulky tert-butyl group at C2 and an isopentyl chain at C5. This extreme steric shielding impedes the approach of the alkyne to traditional flat heterogeneous catalyst surfaces (like the classic Lindlar catalyst), often resulting in sluggish reaction kinetics, poor conversion, or unwanted over-reduction to the alkane. To overcome this, modern catalytic protocols leverage highly active, sterically accommodating metal centers and alternative hydrogen sources to achieve precise stereodivergent control, yielding either the kinetic (Z)-alkene or the thermodynamic (E)-alkene.
To design a self-validating experimental system, one must understand the causality behind the catalyst selection:
The (Z)-Selective Pathway (Kinetic Control): Achieving high (Z)-selectivity requires a strict syn-addition of hydrogen. By utilizing a base-metal catalyst such as Cobalt(II) iodide reduced in situ by Zinc, an active Co(I) species is generated. This species coordinates the alkyne and utilizes water (H₂O) as a mild hydrogen source. The metal center enforces the simultaneous delivery of two protons/hydrides to the same face of the alkyne, yielding the (Z)-alkene while preventing over-reduction[3].
The (E)-Selective Pathway (Thermodynamic Control): Direct anti-addition of hydrogen is mechanistically prohibitive. Instead, (E)-alkenes are accessed via transfer hydrogenation using a Ruthenium catalyst (e.g., Ru₃(CO)₁₂) and an alcohol hydrogen donor (e.g., benzyl alcohol). The reaction initially proceeds via a syn-addition to form the (Z)-alkene. However, the immense steric clash between the tert-butyl and isopentyl groups in the (Z)-conformation drives a rapid, Ru-mediated secondary isomerization to the sterically relaxed (E)-alkene [2].
Visualization of Stereodivergent Pathways
Stereodivergent semi-hydrogenation pathways for 2,2,7-trimethyl-3-octyne.
Catalyst Activation: In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with CoI₂ and Zn dust. The Zn dust is critical here; it acts as the stoichiometric reductant to convert the Co(II) precatalyst into the catalytically active Co(I) species.
Solvent Addition: Add the degassed H₂O/MeOH mixture. Stir the suspension vigorously at room temperature for 10 minutes. The mixture will undergo a distinct color change, indicating the formation of the active cobalt complex.
Substrate Introduction: Inject 2,2,7-trimethyl-3-octyne (1.0 mmol) into the Schlenk tube via a micro-syringe.
Reaction: Seal the tube and stir at 40 °C for 18 hours. The slight elevation in temperature (compared to standard room-temperature protocols) compensates for the steric bulk of the tert-butyl group, ensuring full conversion.
Workup: Quench the reaction by exposing it to air. Dilute with ethyl acetate (10 mL) and filter the mixture through a short pad of Celite to remove the zinc salts and cobalt residues. Concentrate the filtrate under reduced pressure.
Self-Validation & QC:
Analyze the crude product via ¹H NMR. The vinylic protons at C3 and C4 will exhibit a coupling constant (
3JHH
) of 10–12 Hz , confirming the (Z)-configuration.
Protocol B: Ruthenium-Catalyzed (E)-Selective Transfer Semi-Hydrogenation
This protocol leverages transfer hydrogenation to form the (Z)-alkene, followed by an in situ thermodynamic isomerization to the (E)-alkene.
System Assembly: Under an inert argon atmosphere, charge a heavy-walled pressure tube with Ru₃(CO)₁₂ and tBuOK. The base is required to facilitate the alkoxide exchange with benzyl alcohol, initiating the transfer hydrogenation cycle.
Reagent Addition: Add anhydrous toluene, followed by benzyl alcohol (the hydrogen donor) and 2,2,7-trimethyl-3-octyne.
Thermodynamic Driving: Seal the pressure tube and heat the mixture in a pre-heated aluminum block at 100 °C for 24 hours. The elevated temperature is dual-purpose: it drives the transfer hydrogenation and provides the activation energy required for the Ru-mediated (Z)-to-(E) isomerization, relieving the steric strain of the substrate.
Workup: Cool the reaction to room temperature. The byproduct, benzaldehyde, will be present in the mixture. Dilute with diethyl ether (10 mL) and wash with water (3 × 5 mL) to remove the base and residual alcohol.
Purification: Purify the organic layer via flash column chromatography (hexanes) to separate the (E)-alkene from the benzaldehyde byproduct.
Self-Validation & QC:
Analyze the purified product via ¹H NMR. The vinylic protons at C3 and C4 will exhibit a coupling constant (
3JHH
) of 14–18 Hz , definitively confirming the (E)-configuration.
Quantitative Data Presentation
The table below summarizes the expected experimental outcomes for the semi-hydrogenation of 2,2,7-trimethyl-3-octyne using the detailed protocols. Note the strict control over over-reduction, which is a common failure point when using traditional Palladium on Carbon (Pd/C) for this substrate [4].
Protocol
Catalyst System
Hydrogen Source
Selectivity (Z:E)
Isolated Yield (%)
Over-reduction to Alkane (%)
Protocol A
CoI₂ / Zn
H₂O / Methanol
> 95 : 5
86 - 90%
< 2%
Protocol B
Ru₃(CO)₁₂ / tBuOK
Benzyl Alcohol
< 5 : 95
81 - 85%
< 5%
References
2,2,7-Trimethyl-3-octyne | C11H20 | CID 41442
Source: PubChem - National Institutes of Health (NIH)
URL:[Link]
Ruthenium-Catalyzed E-Selective Alkyne Semihydrogenation with Alcohols as Hydrogen Donors
Source: The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
Cobalt catalyzed stereodivergent semi-hydrogenation of alkynes using H2O as the hydrogen source
Source: Chemical Communications (RSC Publishing)
URL:[Link]
Highly Selective Semihydrogenation of Alkynes to Alkenes by Using an Unsupported Nanoporous Palladium Catalyst
Source: ACS Catalysis (ACS Publications)
URL:[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Application Note & Experimental Protocols
Executive Summary & Chemical Profile
In advanced organic synthesis and drug development, internal alkynes are critical building blocks for constructing complex, fully substituted molecular architectures. However, controlling the regioselectivity of addition reactions across symmetrical or poorly differentiated internal alkynes remains a persistent challenge.
2,2,7-Trimethyl-3-octyne (CAS: 55402-13-6) emerges as a highly privileged internal alkyne building block due to its extreme steric differentiation[1].
Structure & Sterics: The molecule features a massive tert-butyl group on one side of the alkyne (C3) and a flexible, less sterically demanding isopentyl (3-methylbutyl) group on the other (C4)[2].
Physical Properties: With a boiling point of 166°C and a LogP of ~4.5, it is easily handled as a liquid under standard Schlenk conditions but requires non-polar solvent systems for optimal extraction[1],[2].
The pronounced difference in A-values between the tert-butyl and isopentyl substituents creates a powerful steric bias. This bias dictates the transition state energies during organometallic migratory insertions, allowing chemists to achieve near-perfect regiocontrol in transformations such as hydroboration, azide-alkyne cycloadditions (RuAAC), and semihydrogenation[3],[4].
Mechanistic Rationale: The Causality of Regiocontrol
To utilize 2,2,7-trimethyl-3-octyne effectively, one must understand the causality behind its reactivity. The protocols below are not merely sequential steps; they are self-validating systems governed by steric repulsion.
A. Copper-Catalyzed Hydroboration
In the Cu-catalyzed borylation of internal alkynes, the active catalyst is an
LCu−B(pin)
species. During the migratory insertion step, the steric repulsion between the bulky tert-butyl group of the alkyne and the bulky
LCu
moiety (often bearing an NHC ligand) forces the copper atom to bond exclusively to the less hindered C4 carbon. Consequently, the
B(pin)
group is delivered to the more hindered C3 carbon. Subsequent protonation by methanol yields a highly regiodefined alkenylboronate[5],[4].
B. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
Unlike CuAAC, RuAAC efficiently converts internal alkynes into fully substituted 1,4,5-triazoles. The reaction proceeds via the oxidative coupling of the alkyne and azide to form a ruthenacycle[6]. The bulky tert-butyl group of 2,2,7-trimethyl-3-octyne strongly repels the bulky
Cp∗
ligand of the ruthenium catalyst, forcing a specific orientation that dictates the formation of a single regioisomer. The addition of catalytic Cu(I) can synergistically enhance this regioselectivity by pre-coordinating the alkyne[7].
Catalyst Activation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with CuCl, IPr, and NaOtBu. Add 2.0 mL of anhydrous THF.
Self-Validation Checkpoint: Stir for 15 minutes at room temperature. The solution will transition from colorless to pale yellow/brown, confirming the formation of the active Cu-NHC alkoxide complex.
Borylation Agent Addition: Dissolve
B2pin2
in 1.0 mL of THF and add it dropwise to the flask. Stir for 10 minutes to generate the active
LCu−B(pin)
species.
Substrate Introduction: Add 2,2,7-trimethyl-3-octyne, followed immediately by anhydrous methanol.
Reaction: Seal the Schlenk flask, remove it from the glovebox, and stir at room temperature for 12 hours.
Workup: Quench the reaction by exposing it to air and adding 5 mL of deionized water. Extract the highly lipophilic product with Methyl tert-butyl ether (MTBE) (3 x 10 mL).
Purification: Dry the combined organic layers over
MgSO4
, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc, 95:5) to isolate the regiopure alkenylboronate.
Preparation: In a dry Schlenk tube under argon, combine 2,2,7-trimethyl-3-octyne and benzyl azide in 4.0 mL of anhydrous toluene.
Catalyst Loading: Add the
Cp∗RuCl(PPh3)2
precatalyst and the CuI additive. The synergistic effect of Cu(I) lowers the activation barrier and enhances regioselectivity[7].
Cycloaddition: Seal the tube and heat the mixture to 80°C in an oil bath for 16 hours.
Causality Note: The elevated temperature is required to overcome the high steric barrier of the tert-butyl group during the oxidative coupling step[6].
Workup & Purification: Cool to room temperature, filter through a short pad of Celite to remove metal particulates, and concentrate the filtrate. Purify via chromatography to yield the 1,4,5-trisubstituted triazole.
Quantitative Data Summary
The table below summarizes the expected regiomeric ratios (rr) and yields when utilizing 2,2,7-trimethyl-3-octyne across various catalytic platforms, demonstrating its reliability as a sterically directing building block.
Reaction Type
Catalyst System
Major Regioisomer / Stereoisomer
Regiomeric Ratio (rr) / Z:E
Expected Yield (%)
Hydroboration
CuCl / IPr /
B2pin2
α
-Boryl (relative to tert-butyl)
> 95:5
82 - 88%
RuAAC (Click)
Cp∗RuCl(PPh3)2
/ CuI
1,4,5-Trisubstituted Triazole
> 90:10
75 - 85%
Semihydrogenation
(PCNHCP)Co /
H2
(Z)-2,2,7-trimethyl-3-octene
> 99:1 (Z:E)
90 - 95%
(Note: Semihydrogenation data is extrapolated from established Co(I) pincer complex behaviors on sterically differentiated alkynes[3]).
Mechanistic Visualizations
Fig 1: Regioselective Cu-catalyzed hydroboration pathway of 2,2,7-trimethyl-3-octyne.
References[1] GuideChem. "2,2,7-Trimethyl-3-octyne 55402-13-6 wiki". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF17BzBIR9sAySo_HgltnEgKQcNZ3slFBbTSxCVLU24SZMddWEIAqk1kodkmE3J6PKeFiYFsl5BXXL5wO3O5QA1bf0b82U7CbQpm7o4t2chuDnP88NakT4BVNxcC2zKiGwaRPveuUjRhzIxz81UdrGAJV6T_UX0M0CEwOe6huvOL8oLuIAusTM4Zg==[2] PubChem. "2,2,7-Trimethyl-3-octyne | C11H20 | CID 41442". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNFyI1XgKZTJg3rHM3tv7bYdaonfox91qJ0xECHSAKc3arfaLM2ISa0gsoKm_5tax8Y2jUNQNtd7EPr-OFG_Na-4-VOdpiw_Vr5NMN8pAuwq1nlVUHCWYjavvf9m0zEKJmo-l6Gh1JugkMJtPgkH33BkvIe_G6b21tmXEldQ==[6] Organic Chemistry Portal. "Click Chemistry Azide-Alkyne Cycloaddition". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0v7ekwfab5i6Ib_m1O54ya_PfNOoVaMCaGKjdUeZZAEdcAUkd3-A7PT2_NVPlt1t8Lde8Gy-ytjBRke0zUeKETQQqFE4sBD0KJ_Gtp_A3Ai3navUgxeYYi8FZKDtVhFjswgfln4CdqijCfHQ7cqVasY6s-VHsx09D_ib72i0r[7] Organic Process Research & Development. "Synergistic Effect of Copper and Ruthenium on Regioselectivity in the Alkyne–Azide Click Reaction of Internal Alkynes". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1B9pVtKjzAGJST4erDT2yWeGa1NtvbW-28k5_sEgqx5Mb0zYpqP_NFnJvnjCfddW55gOTw4pJHLLfGQN0eD2quxTjeW1d2ihjhR7f4afGr8EjX7D8GtAUZxc0r0FeCVSCP_e5UTP0PWx5tQ==[5] Organic Letters. "Copper-Catalyzed Regioselective Dihydroboration of Alkynes to Construct gem-Diborylalkanes". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEStC7AOTdVQHn_3_fh_tNAiql_ajpMJsckbBX-DCOqLOVzFMJVdBKJa9wFunHtOW4LrgzxykTVVNYE1NKLJkCE_QTwzUvv9twp8pX6d5b29CbR80GPP_tgFmpjFywHbASH_xQHJJplxJkt2f7I0g==[3] ACS Publications. "Z-Selective Semihydrogenation of Alkynes Catalyzed by a Co(I)PCNHCP Pincer Complex: A Simple, Fast, and Practical Methodology". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDiiSoC0vJ5jifmQmPVlGRC0wGbmBTteVdkX_9xdVaUg3YRBLvmgVMQsCyjq0VP2u-woDLI17sL7KgqojOK8Npa7M8lvgMgq7NNtdf2C0D-kVtkR6aAC3gBCafz-2Ox3nPM6WX3mW1jFegTQ==[4] ACS Catalysis. "Decoding Regioselectivity in Cu-Catalyzed Borylation of Alkynes: Insights from Machine Learning and Artificial Intelligence". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFo1dwzae5zCAyfAnRRB07FWfR1N4yO06hk0JvKNRZxRyH7vjEf3_qxWmUIVx1i8GFa0_0FOzI7W0EvawLBH3xrekJl5chxy0SYyE78nmQ9Nymq3Ui9WdD6AzHcO7pJ6QZwA4PNvM7WTowLHg==
gas chromatography methods for 2,2,7-trimethyl-3-octyne quantification
Application Note: Robust Gas Chromatography (GC) Quantification of 2,2,7-Trimethyl-3-octyne in Complex Matrices Executive Summary The accurate quantification of volatile and semi-volatile organic compounds (VOCs/SVOCs) i...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Robust Gas Chromatography (GC) Quantification of 2,2,7-Trimethyl-3-octyne in Complex Matrices
Executive Summary
The accurate quantification of volatile and semi-volatile organic compounds (VOCs/SVOCs) is critical in both metabolomics and environmental toxicology. 2,2,7-Trimethyl-3-octyne (CAS: 55402-13-6) is a branched aliphatic alkyne frequently identified as a volatile constituent in botanical extracts (e.g., Capsicum annuum)[1] and as an extractable organic in synthetic materials like recycled tire crumb rubber[2].
This application note provides a comprehensive, self-validating gas chromatography-mass spectrometry (GC-MS) methodology for the trace quantification of 2,2,7-trimethyl-3-octyne. By detailing the causality behind column selection, thermal programming, and electron ionization (EI) fragmentation, this guide equips analytical scientists with a robust framework for reproducible quantification.
To design an optimized chromatographic method, we must first analyze the analyte's intrinsic properties. 2,2,7-Trimethyl-3-octyne is a highly non-polar molecule characterized by a sterically hindered alkyne core flanked by a tert-butyl group and an isopentyl chain.
Volatility & Boiling Point: With a boiling point of 166 °C[3], the compound is highly amenable to GC without the need for chemical derivatization.
Polarity: A predicted LogP of 4.5[3] dictates that separation should be driven by dispersive van der Waals interactions. Therefore, a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is the optimal choice to prevent peak tailing and ensure high theoretical plate counts.
Table 1: Physicochemical Properties of 2,2,7-Trimethyl-3-octyne
Property
Value
Analytical Implication
Molecular Formula
C₁₁H₂₀
Determines the molecular ion [M]⁺ at m/z 152.
Molecular Weight
152.28 g/mol
Falls within the standard scan range (35–350 amu) of quadrupole MS.
Boiling Point
166 °C at 760 mmHg
Requires a mid-range GC oven temperature ramp (up to ~200 °C).
Mechanistic Insights: Retention and MS Fragmentation
Chromatographic Retention Causality
In a 5% phenyl-methylpolysiloxane column, retention is strictly a function of vapor pressure and lipophilicity. Because 2,2,7-trimethyl-3-octyne lacks hydrogen-bond donors or acceptors, it elutes symmetrically. The oven program is designed with a 60 °C initial hold to focus the analyte band at the head of the column (solvent effect), followed by a moderate 10 °C/min ramp. This ramp rate prevents co-elution with structurally similar alkane interferents (e.g., undecane isomers) often found in synthetic rubber leachates[2].
Electron Ionization (EI) Fragmentation Pathway
Under standard 70 eV electron ionization, the molecular ion (m/z 152) is highly unstable due to the branched aliphatic chains. The fragmentation is driven by the stability of the resulting carbocations:
α-Cleavage: The bulky tert-butyl group readily cleaves to form a highly stable tert-butyl cation (m/z 57).
Propargylic Fission: Cleavage adjacent to the rigid alkyne bond yields a characteristic base peak at m/z 81[3], which serves as the primary quantifier ion in Selected Ion Monitoring (SIM) mode.
Fig 1: Primary electron ionization (EI) mass fragmentation pathways for 2,2,7-trimethyl-3-octyne.
Experimental Design: A Self-Validating Protocol
To ensure data trustworthiness, this protocol is designed as a self-validating system . This is achieved by introducing an internal standard (IS)—such as Undecane-d24 or 4-octyne—prior to any sample manipulation. The IS corrects for matrix-induced signal suppression, extraction losses, and injection volume variances.
Note: This extraction is optimized for aqueous leachates or botanical macerates.
Sample Aliquoting & IS Spiking: Transfer 5.0 mL of the aqueous sample into a 15 mL glass centrifuge tube. Immediately spike with 10 µL of the Internal Standard solution (100 µg/mL Undecane-d24 in methanol). Causality: Spiking before extraction ensures the IS undergoes the exact same thermodynamic partitioning as the target analyte.
Solvent Addition: Add 2.0 mL of GC-grade Hexane. Causality: Hexane's polarity index (0.1) perfectly matches the analyte's LogP, ensuring >95% recovery while leaving polar matrix components (salts, sugars, phenolic acids) in the aqueous phase.
Partitioning: Vortex vigorously for 2 minutes, followed by centrifugation at 3000 x g for 5 minutes to break any emulsions.
Recovery & Drying: Transfer the upper organic (hexane) layer to a clean vial. Pass the extract through a small bed of anhydrous sodium sulfate (Na₂SO₄) to remove residual water, which can degrade the GC column's siloxane backbone.
Injection Prep: Transfer 1.0 mL of the dried extract into a 2 mL GC autosampler vial equipped with a PTFE/silicone septum.
Fig 2: End-to-end self-validating sample preparation and GC-MS analytical workflow.
Optimized GC-MS Instrumental Parameters
Table 2: GC-MS Hardware and Method Configurations
Parameter
Setting
Scientific Rationale
Column
HP-5ms (30 m × 0.25 mm ID × 0.25 µm df)
5% phenyl substitution provides ideal selectivity for branched aliphatic alkynes.
Carrier Gas
Helium (99.999%), 1.0 mL/min (Constant Flow)
Helium provides a flatter Van Deemter curve, maintaining high efficiency across temperature ramps.
Injection Mode
Splitless, 1.0 µL
Maximizes sensitivity for trace-level quantification.
Inlet Temperature
250 °C
Ensures instantaneous and complete vaporization of the analyte (BP 166 °C) without thermal degradation.
Oven Program
60 °C (1 min) ➔ 10 °C/min to 200 °C ➔ 20 °C/min to 280 °C (2 min)
Initial low temp focuses the band; the 10 °C ramp optimizes resolution; the final bake-out removes heavy matrix lipids.
MS Ionization
EI, 70 eV
Standard energy for reproducible fragmentation matching NIST libraries.
MS Acquisition
SIM Mode: m/z 81 (Quant), 57, 95 (Qual)
SIM drastically improves the signal-to-noise (S/N) ratio by ignoring background matrix ions.
Method Validation & Quantitative Metrics
To establish analytical trustworthiness, the method must be validated according to ICH Q2(R1) guidelines. A calibration curve ranging from 10 ng/mL to 1000 ng/mL is constructed using the ratio of the analyte peak area to the internal standard peak area.
Table 3: Representative Method Validation Metrics
Validation Parameter
Target Metric
Acceptance Criteria
Linearity (R²)
> 0.998
Ensures proportional detector response across the calibration range.
Limit of Detection (LOD)
~ 2.5 ng/mL
S/N ratio ≥ 3:1 (calculated using the m/z 81 SIM channel).
Limit of Quantitation (LOQ)
~ 8.0 ng/mL
S/N ratio ≥ 10:1 with precision RSD ≤ 15%.
Recovery (Accuracy)
92% – 105%
Verified by spiking blank matrices at 3 distinct concentration levels (Low, Mid, High QC).
System Suitability (RSD)
< 3.0%
Based on 6 replicate injections of a mid-level standard to verify inlet inertness and detector stability.
By adhering to this protocol, laboratories can confidently isolate and quantify 2,2,7-trimethyl-3-octyne, mitigating the risks of matrix interference and ensuring high-fidelity analytical reporting.
References
PubChem. "2,2,7-Trimethyl-3-octyne | C11H20 | CID 41442". National Institutes of Health (NIH).
National Toxicology Program (NTP). "Research Report on the Chemical and Physical Characterization of Recycled Tire Crumb Rubber". National Institutes of Health (NIH).
SciSpace. "Metabolomic analyses to evaluate the effect of drought stress on chili pepper (Capsicum annuum L.) at vegetative stage". SciSpace Literature Database.
hydroboration-oxidation procedures for highly branched internal alkynes like 2,2,7-trimethyl-3-octyne
Application Note: Regioselective Hydroboration-Oxidation of Highly Branched Internal Alkynes Focus Substrate: 2,2,7-trimethyl-3-octyne Introduction: The Challenge of Steric Congestion The hydroboration-oxidation of alkyn...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Regioselective Hydroboration-Oxidation of Highly Branched Internal Alkynes
Focus Substrate: 2,2,7-trimethyl-3-octyne
Introduction: The Challenge of Steric Congestion
The hydroboration-oxidation of alkynes is a cornerstone of synthetic chemistry, providing a reliable method for the anti-Markovnikov hydration of triple bonds to yield carbonyl compounds.[1][2] While terminal alkynes are readily converted to aldehydes, internal alkynes typically yield ketones.[3] However, the reaction's efficiency and selectivity become a significant challenge when the alkyne is symmetrically substituted or, as in the case of 2,2,7-trimethyl-3-octyne, is unsymmetrically substituted with two highly branched, sterically demanding alkyl groups.
The substrate, 2,2,7-trimethyl-3-octyne, presents a unique regiochemical puzzle. The carbons of the triple bond are flanked by a tert-butyl group (at C3) and an isobutyl group (at C4). While both are bulky, the quaternary tert-butyl group imposes significantly more steric hindrance than the isobutyl group. This disparity is the key to achieving high regioselectivity. A naive approach using a small borane reagent like BH₃ would likely result in a mixture of regioisomeric ketones, as the reagent is not sufficiently sensitive to the subtle steric differences.[2][4]
This application note provides a detailed protocol and mechanistic rationale for the highly regioselective hydroboration-oxidation of 2,2,7-trimethyl-3-octyne, leveraging the steric sensitivity of bulky dialkylboranes to predictably form a single ketone product.[5][6]
Mechanistic Rationale: Steric Steering for Regiocontrol
The success of this procedure hinges on selecting a hydroborating agent that is exquisitely sensitive to the steric environment of the alkyne. Bulky dialkylboranes, such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane (Sia₂BH), are the reagents of choice.[5][7][8]
The hydroboration step proceeds via a concerted, four-membered transition state involving the syn-addition of the B-H bond across the triple bond.[1] The regioselectivity is determined by the steric interactions in this transition state. The bulky borane reagent will preferentially place the large boron atom on the less sterically hindered carbon of the alkyne to minimize non-bonded interactions.[6]
For 2,2,7-trimethyl-3-octyne:
C3 is bonded to a highly restrictive tert-butyl group.
C4 is bonded to a less restrictive isobutyl group.
Consequently, the boron atom of 9-BBN will selectively add to C4 , placing the hydrogen atom on C3. This syn-addition results in a vinylborane intermediate with a defined regiochemistry.[7][9] Subsequent oxidation with alkaline hydrogen peroxide replaces the carbon-boron bond with a carbon-oxygen bond with retention of configuration, yielding an enol that rapidly tautomerizes to the final, stable ketone product: 2,2,7-trimethyl-4-octanone .[1][10]
Caption: Regioselective hydroboration-oxidation of 2,2,7-trimethyl-3-octyne.
Experimental Protocol
This protocol details the procedure using 9-BBN, which is commercially available as a 0.5 M solution in tetrahydrofuran (THF), enhancing safety and convenience.
Materials and Equipment
Reagent/Material
Grade
Supplier (Example)
2,2,7-trimethyl-3-octyne
>98% Purity
Commercial
9-BBN, 0.5 M in THF
Anhydrous, Sure/Seal™
Commercial
Tetrahydrofuran (THF)
Anhydrous, >99.9%
Commercial
Sodium Hydroxide (NaOH) solution
3 M aqueous
In-house prep.
Hydrogen Peroxide (H₂O₂)
30% w/w in H₂O
Commercial
Diethyl Ether (Et₂O)
ACS Grade
Commercial
Saturated NaCl solution (Brine)
N/A
In-house prep.
Anhydrous Magnesium Sulfate (MgSO₄)
N/A
Commercial
Round-bottom flasks, magnetic stir bars, reflux condenser, septa
N/A
N/A
Syringes, needles, nitrogen/argon line with bubbler
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Anhydrous solvents and reagents are moisture-sensitive and must be handled under an inert atmosphere (N₂ or Ar).[7] The oxidation step is exothermic and requires careful temperature control.
A. Hydroboration Step
Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow it to cool to room temperature under a stream of dry nitrogen. Fit the condenser with a nitrogen inlet and the side neck of the flask with a rubber septum.
Reagent Addition: Through the septum, add 2,2,7-trimethyl-3-octyne (e.g., 1.80 g, 10.0 mmol, 1.0 equiv) to the flask. Add 20 mL of anhydrous THF via syringe to dissolve the alkyne.
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C with gentle stirring.
Hydroboration: Slowly add 9-BBN solution (0.5 M in THF, 22 mL, 11.0 mmol, 1.1 equiv) to the stirred alkyne solution via syringe over 15-20 minutes. Ensure the internal temperature does not rise significantly.
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 4-6 hours. Progress can be monitored by TLC or GC-MS if desired.
B. Oxidation Step
Cooling: Once the hydroboration is complete, cool the reaction flask back down to 0 °C using an ice-water bath.
Base Addition: Slowly and carefully add the 3 M NaOH solution (12 mL) to the flask.
Oxidant Addition: With vigorous stirring, add the 30% H₂O₂ solution (12 mL) dropwise via syringe. Caution: This addition is exothermic. Maintain the temperature below 20 °C by controlling the rate of addition and ensuring efficient cooling.
Reaction: After the peroxide addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. The mixture may become biphasic or cloudy.
C. Workup and Purification
Quenching & Separation: Transfer the reaction mixture to a separatory funnel. Add diethyl ether (50 mL) to dilute the organic phase. Add saturated NaCl solution (30 mL) to aid in layer separation.
Extraction: Separate the layers. Extract the aqueous layer twice more with diethyl ether (2 x 30 mL).
Washing: Combine the organic extracts and wash them with saturated NaCl solution (50 mL).
Drying: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
Concentration: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
Purification: Purify the resulting crude oil via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, 2,2,7-trimethyl-4-octanone.
Workflow and Characterization
The overall experimental process can be visualized as a linear sequence of operations.
Caption: High-level workflow for the synthesis of 2,2,7-trimethyl-4-octanone.
Expected Product: 2,2,7-trimethyl-4-octanone
Appearance: Colorless oil.
Expected Yield: 80-90%.
¹H NMR: Expect characteristic signals for the tert-butyl group (singlet, ~1.0 ppm), the isobutyl group (doublet and multiplet), and the methylene group alpha to the carbonyl (triplet).
¹³C NMR: Expect a signal for the carbonyl carbon around 210-215 ppm.
IR Spectroscopy: A strong C=O stretching absorption band around 1715 cm⁻¹.
Mass Spectrometry: Molecular ion peak corresponding to the product's mass.
Concluding Remarks
The hydroboration-oxidation of sterically congested internal alkynes like 2,2,7-trimethyl-3-octyne is a powerful transformation that can be executed with high regioselectivity. The key to success is the rational choice of a sterically sensitive borane reagent, such as 9-BBN, which effectively interrogates the steric environment of the alkyne triple bond. This protocol provides a reliable and scalable method for accessing ketones that would be difficult to synthesize cleanly through other hydration methods.
References
JoVE. (2023). Alkynes to Aldehydes and Ketones: Hydroboration-Oxidation. [Link]
OrgoSolver. Alkyne Reactions: Hydroboration–Oxidation with R₂BH, H₂O₂/NaOH. [Link]
Chemistry Steps. (2020). Hydroboration-Oxidation of Alkynes with Practice Problems. [Link]
Chemistry LibreTexts. (2019). 11.10: Hydroboration–Oxidation of Alkynes. [Link]
Scribd. Hydroboration-Oxidation of Alkynes. [Link]
Al-Mustaqbal University College. Hydroboration Reactions of alkyne. [Link]
Master Organic Chemistry. (2024). Alkyne Hydroboration With “R2BH”. [Link]
Organic Chemistry Tutor. Hydroboration-Oxidation of Alkynes. [Link]
YouTube. (2023). Hydroboration of Alkynes | Anti-Markovnikov Addition. [Link]
Pearson+. The hydroboration–oxidation of internal alkynes produces ketones.... [Link]
YouTube. (2019). Di-siamylborane (Siα2B-H) and 9-Borabicyclo[3.3.1]nonane [9-BBN] for hydroboration. [Link]
Brown, H. C., & Knights, E. F., & Scouten, C. G. (1974). Hydroboration. 50. Hydroboration of representative alkynes with 9-borabicyclo[3.3.1]nonane - a simple synthesis of versatile vin. Journal of the American Chemical Society, 96(25), 7765-7770. [Link]
Application Notes and Protocols for the Electrophilic Halogen Addition to 2,2,7-trimethyl-3-octyne
These application notes provide detailed protocols and theoretical background for the electrophilic halogen addition to the internal alkyne, 2,2,7-trimethyl-3-octyne. This guide is intended for researchers, scientists, a...
Author: BenchChem Technical Support Team. Date: April 2026
These application notes provide detailed protocols and theoretical background for the electrophilic halogen addition to the internal alkyne, 2,2,7-trimethyl-3-octyne. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
Electrophilic halogen addition to alkynes is a fundamental transformation in organic chemistry, providing a direct route to vicinal dihaloalkenes. These products serve as versatile synthetic intermediates, readily undergoing further functionalization. The reaction typically proceeds through a cyclic halonium ion intermediate, leading to a predominantly anti-addition of the halogen across the triple bond.
The substrate of interest, 2,2,7-trimethyl-3-octyne, presents a unique case due to its internal triple bond and significant steric hindrance at both the tert-butyl and isobutyl-like termini. This steric congestion can influence the rate and stereoselectivity of the halogen addition, making careful consideration of reaction conditions paramount for achieving desired outcomes. This document outlines detailed protocols for the bromination, chlorination, and iodination of 2,2,7-trimethyl-3-octyne, along with mechanistic insights and characterization guidance.
Mechanism of Electrophilic Halogen Addition to Alkynes
The generally accepted mechanism for the electrophilic addition of halogens (X₂) to alkynes involves the formation of a bridged halonium ion intermediate. The alkyne's π-electron system acts as a nucleophile, attacking the electrophilic halogen. This initial attack leads to the formation of a three-membered ring containing the halogen atom. Subsequent nucleophilic attack by the halide ion (X⁻) on the halonium ion from the side opposite the bridging halogen results in the characteristic anti-addition product.
The stereochemical outcome of this reaction is predominantly the formation of the (E)-dihaloalkene. However, the stability of the intermediate vinyl cation can influence the stereoselectivity. In cases where a vinyl cation is more stable, a stepwise mechanism may compete, leading to a mixture of (E) and (Z)-isomers. The choice of solvent can also play a crucial role, with polar, coordinating solvents potentially favoring a more stepwise pathway.
Application
Application Notes and Protocols: Transition Metal-Catalyzed Cross-Coupling with 2,2,7-Trimethyl-3-octyne Derivatives
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview and detailed protocols for the transition...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the transition metal-catalyzed cross-coupling of 2,2,7-trimethyl-3-octyne and its derivatives. This sterically hindered internal alkyne presents unique challenges and opportunities in the synthesis of complex organic molecules. This document will explore the application of Sonogashira, Suzuki-Miyaura, and Negishi cross-coupling reactions for the functionalization of this alkyne. The protocols are designed to be self-validating, with in-depth explanations of the rationale behind the choice of catalysts, ligands, and reaction conditions, grounded in established mechanistic principles.
Introduction: The Synthetic Utility of Sterically Hindered Alkynes
Internal alkynes are fundamental building blocks in organic synthesis, serving as precursors to a wide array of molecular architectures. Among these, 2,2,7-trimethyl-3-octyne, with its bulky tert-butyl and isobutyl groups flanking the alkyne moiety, represents a significant synthetic challenge due to steric hindrance. Overcoming these steric impediments to achieve efficient and selective cross-coupling is crucial for accessing novel chemical space, particularly in the fields of drug discovery and materials science.
Transition metal catalysis offers a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions with high functional group tolerance.[1] This guide will focus on palladium- and copper-catalyzed reactions, which have demonstrated broad applicability in the functionalization of alkynes.[2] The successful coupling of 2,2,7-trimethyl-3-octyne derivatives enables the introduction of aryl, vinyl, and other organic fragments, leading to the construction of complex, three-dimensional molecules that are often inaccessible through traditional synthetic methods.
General Considerations for Cross-Coupling with Hindered Internal Alkynes
The primary challenge in the cross-coupling of 2,2,7-trimethyl-3-octyne is the steric bulk surrounding the reactive alkyne. This can impede the approach of the catalyst and the coupling partner, leading to lower reaction rates and yields. To address this, the selection of an appropriate catalytic system is paramount.
Key factors to consider include:
Catalyst: Palladium complexes are the most common catalysts for cross-coupling reactions. For hindered substrates, catalysts with high activity and stability are required.
Ligand: The choice of ligand is critical. Bulky, electron-rich phosphine ligands can enhance the reactivity of the palladium center and facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[3]
Base: An appropriate base is necessary to facilitate the deprotonation of terminal alkynes (in the case of Sonogashira coupling) or to activate the organoboron species (in Suzuki-Miyaura coupling).[4]
Solvent: The solvent can significantly influence the solubility of the reactants and the stability of the catalytic species. Anhydrous and degassed solvents are often required to prevent side reactions.[3]
Sonogashira Coupling: Synthesis of Aryl- and Vinyl-Substituted Alkynes
The Sonogashira coupling is a robust method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] While 2,2,7-trimethyl-3-octyne is an internal alkyne, it can be functionalized to a terminal alkyne derivative to participate in this reaction. For instance, a terminal alkyne analogue can be synthesized and then coupled. Alternatively, for the direct coupling of an internal alkyne, related methodologies for C-H functionalization or alternative coupling partners would be required. This section will focus on the coupling of a terminal alkyne derivative of the core structure.
Mechanistic Overview of the Sonogashira Coupling
The Sonogashira reaction typically involves a dual catalytic system with a palladium complex and a copper(I) co-catalyst. The catalytic cycle is generally understood to proceed through the following key steps:
Oxidative Addition: The active Pd(0) species undergoes oxidative addition with the aryl or vinyl halide to form a Pd(II) intermediate.
Transmetalation: The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II) complex, transferring the alkynyl group to the palladium center.
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired cross-coupled product and regenerate the active Pd(0) catalyst.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Protocol: Sonogashira Coupling of a 2,2,7-trimethyl-3-octyne Derivative
This protocol describes the coupling of a terminal alkyne derivative, 3,3-dimethyl-1-butynyl-isobutylacetylene, with an aryl iodide.
Materials:
3,3-dimethyl-1-butynyl-isobutylacetylene
Aryl iodide (e.g., iodobenzene)
PdCl₂(PPh₃)₂ (Palladium catalyst)
CuI (Copper(I) iodide co-catalyst)
Triphenylphosphine (PPh₃) (Ligand)
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (Base)
Anhydrous and degassed toluene or THF (Solvent)
Procedure:
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%), and PPh₃ (8 mol%).
Add the aryl iodide (1.0 equiv) and the terminal alkyne (1.2 equiv).
Add the anhydrous and degassed solvent (e.g., toluene, 5 mL per mmol of aryl iodide).
Add the base (e.g., TEA, 3.0 equiv).
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Rationale for Component Selection:
PdCl₂(PPh₃)₂: A common and effective palladium catalyst for Sonogashira couplings.[3]
CuI: The co-catalyst that facilitates the formation of the copper acetylide intermediate.[2]
PPh₃: Additional phosphine ligand can help stabilize the palladium catalyst. For more hindered substrates, bulkier and more electron-rich ligands like XPhos or SPhos may be beneficial.[3]
TEA or DIPEA: A mild amine base is required. Sterically hindered bases like DIPEA can sometimes minimize side reactions.[3]
Inert Atmosphere: Crucial to prevent the oxidative homocoupling of the alkyne (Glaser coupling).[3]
Parameter
Condition
Justification
Catalyst
PdCl₂(PPh₃)₂ (2 mol%)
Effective and commercially available.
Co-catalyst
CuI (4 mol%)
Promotes the formation of the key copper acetylide intermediate.
Ligand
PPh₃ (8 mol%)
Stabilizes the palladium catalyst.
Base
Triethylamine (3.0 equiv)
Mild base suitable for the reaction.
Solvent
Toluene (anhydrous, degassed)
Good solubility for reactants and stable at elevated temperatures.
Temperature
50-80 °C
Increased temperature can overcome the activation energy for hindered substrates.
Suzuki-Miyaura Coupling: Accessing Arylated and Vinylated Alkenes
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate.[5] To apply this to 2,2,7-trimethyl-3-octyne, a derivative of the alkyne, such as a vinyl halide or vinyl boronate ester, would first need to be synthesized. This section will outline the coupling of a vinyl boronate ester derivative with an aryl halide.
Mechanistic Overview of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds via three main steps:[5]
Oxidative Addition: A Pd(0) catalyst reacts with the organic halide (R¹-X) to form a Pd(II) complex.
Transmetalation: The organoboron species (R²-B(OR)₂) is activated by a base to form a borate complex, which then transfers the organic group (R²) to the palladium center.
Reductive Elimination: The diorganopalladium(II) complex eliminates the final product (R¹-R²) and regenerates the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling of a 2,2,7-trimethyl-3-octyne Derivative
This protocol describes the coupling of a vinyl boronate ester derivative of 2,2,7-trimethyl-3-octyne with an aryl bromide.
Materials:
Vinyl boronate ester of 2,2,7-trimethyl-3-octyne
Aryl bromide (e.g., bromobenzene)
Pd(OAc)₂ (Palladium acetate) or Pd(PPh₃)₄
SPhos or XPhos (Bulky phosphine ligand)
K₃PO₄ or Cs₂CO₃ (Base)
Anhydrous and degassed dioxane or toluene/water mixture (Solvent)
Procedure:
In a Schlenk tube under an inert atmosphere, combine the vinyl boronate ester (1.2 equiv), aryl bromide (1.0 equiv), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).
Add the base (e.g., K₃PO₄, 2.0 equiv).
Add the degassed solvent (e.g., dioxane, 5 mL per mmol of aryl bromide).
Heat the reaction mixture to 80-100 °C and monitor by TLC or GC-MS.
After completion, cool the reaction to room temperature, and add water.
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
Purify the residue by flash column chromatography.
Rationale for Component Selection:
Pd(OAc)₂ with SPhos/XPhos: This combination forms a highly active catalyst suitable for coupling sterically demanding substrates.[6]
K₃PO₄ or Cs₂CO₃: These bases are effective in activating the boronate ester for transmetalation.[6]
Dioxane or Toluene/Water: These solvent systems are commonly used and effective for Suzuki-Miyaura couplings. The presence of water can sometimes accelerate the reaction.[6]
Parameter
Condition
Justification
Catalyst
Pd(OAc)₂ (2 mol%)
A common and versatile palladium precursor.
Ligand
SPhos (4 mol%)
A bulky, electron-rich ligand that promotes high catalytic activity.
Base
K₃PO₄ (2.0 equiv)
Effective base for activating the organoboron reagent.
Solvent
Dioxane (anhydrous, degassed)
Aprotic solvent suitable for the reaction conditions.
Temperature
80-100 °C
Necessary to drive the reaction to completion with hindered substrates.
Negishi Coupling: Mild and Efficient C-C Bond Formation
The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex.[7][8] This reaction is known for its high functional group tolerance and mild reaction conditions.[9] Similar to the Suzuki coupling, a functionalized derivative of 2,2,7-trimethyl-3-octyne, such as a vinyl halide or a vinyl zinc reagent, is required. This section will detail the coupling of a vinyl iodide derivative with an organozinc reagent.
Mechanistic Overview of the Negishi Coupling
The Negishi coupling follows a similar catalytic cycle to other palladium-catalyzed cross-coupling reactions:[9]
Oxidative Addition: The active Pd(0) catalyst adds to the organic halide (R¹-X) to form a Pd(II) species.
Transmetalation: The organozinc reagent (R²-ZnX) transfers its organic group (R²) to the palladium center.
Reductive Elimination: The resulting diorganopalladium(II) intermediate eliminates the coupled product (R¹-R²) and regenerates the Pd(0) catalyst.
Caption: Catalytic cycle of the Negishi cross-coupling reaction.
Protocol: Negishi Coupling of a 2,2,7-trimethyl-3-octyne Derivative
This protocol outlines the coupling of a vinyl iodide derivative of 2,2,7-trimethyl-3-octyne with an organozinc reagent.
Materials:
Vinyl iodide derivative of 2,2,7-trimethyl-3-octyne
Organozinc reagent (e.g., phenylzinc chloride, prepared in situ or used as a solution)
Pd₂(dba)₃ (Palladium catalyst)
SPhos or XPhos (Ligand)
Anhydrous THF or DME (Solvent)
Procedure:
To a flame-dried Schlenk flask under argon, add Pd₂(dba)₃ (1.5 mol%) and SPhos (6 mol%).
Add a solution of the vinyl iodide (1.0 equiv) in anhydrous THF.
To this mixture, add the solution of the organozinc reagent (1.5 equiv) dropwise at room temperature.
Stir the reaction at room temperature or gently heat to 40-60 °C, monitoring by TLC or GC-MS.
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
Extract with an organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Rationale for Component Selection:
Pd₂(dba)₃: A common and effective Pd(0) source for Negishi couplings.
SPhos: A bulky, electron-rich ligand that promotes efficient oxidative addition and reductive elimination, even with challenging substrates.[8]
Organozinc Reagents: These are generally well-tolerated by many functional groups and are highly effective in transmetalation.[7]
Anhydrous THF: A common solvent for Negishi couplings, ensuring the stability of the organometallic reagents.
Parameter
Condition
Justification
Catalyst
Pd₂(dba)₃ (1.5 mol%)
A reliable Pd(0) precatalyst.
Ligand
SPhos (6 mol%)
Enhances catalytic activity for hindered substrates.
Organometallic Reagent
Organozinc chloride (1.5 equiv)
Highly reactive and functional group tolerant.
Solvent
THF (anhydrous)
Standard solvent for Negishi couplings.
Temperature
Room Temperature to 60 °C
Mild conditions are often sufficient for Negishi couplings.
Conclusion
The transition metal-catalyzed cross-coupling of 2,2,7-trimethyl-3-octyne derivatives provides a powerful avenue for the synthesis of sterically encumbered and structurally diverse molecules. While the inherent steric hindrance of this alkyne presents a challenge, careful selection of the catalytic system, including the palladium source, ligand, and reaction conditions, can lead to efficient and selective transformations. The Sonogashira, Suzuki-Miyaura, and Negishi couplings each offer unique advantages for the introduction of various functionalities. The protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers aiming to incorporate this and other hindered alkynes into their synthetic strategies, ultimately expanding the accessible chemical space for drug discovery and materials science.
References
Katagiri, T., Tsurugi, H., Funayama, A., Satoh, T., & Miura, M. (2007). Rhodium-catalyzed Selective Cross-coupling of Internal Alkynes with a Terminal Silylacetylene. Chemistry Letters, 36(8), 1018-1019. [Link]
Gao, D. W., Gu, Q., & You, S. L. (2021). Atom-Economical Cross-Coupling of Internal and Terminal Alkynes to Access 1,3-Enynes. ACS Catalysis, 11(6), 3634-3641. [Link]
Gao, D. W., Gu, Q., & You, S. L. (2021). Atom-Economical Cross-Coupling of Internal and Terminal Alkynes to Access 1,3-Enynes. ACS Catalysis, 11(6), 3634-3641. [Link]
Katagiri, T., Tsurugi, H., Funayama, A., Satoh, T., & Miura, M. (2007). Rhodium-catalyzed Selective Cross-coupling of Internal Alkynes with a Terminal Silylacetylene. Chemistry Letters, 36(8), 1018-1019. [Link]
Espinet, P., & Casado, A. L. (2001). Mechanistic study on the cross-coupling of alkynyl stannanes with aryl iodides catalyzed by η2-(dimethyl fumarate)palladium(0) complexes with iminophosphine ligands. Dalton Transactions, (15), 2345-2353. [Link]
Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147-1169. [Link]
Micalizio, G. C. (2009). Regioselective Reductive Cross-Coupling Reactions of Unsymmetrical Alkynes. Synlett, 2009(12), 1879-1896. [Link]
Stuart, D. R., & Fagnou, K. (2008). Indole Synthesis via Rhodium Catalyzed Oxidative Coupling of Acetanilides and Internal Alkynes. Journal of the American Chemical Society, 130(48), 16134-16135. [Link]
Jia, T., He, Q., & Zhang, Z. (2020). Palladium-Catalyzed Highly Regioselective Hydrocarboxylation of Alkynes with Carbon Dioxide. ACS Catalysis, 10(14), 7856-7863. [Link]
Lautens, M., & Roy, A. (2012). Palladium-Catalyzed Alkyne Insertion/Suzuki Reaction of Alkyl Iodides. Organic Letters, 14(18), 4882-4885. [Link]
Kim, J., & Lee, S. I. (2019). Palladium-Catalyzed Amide-Directed Hydrocarbofunctionalization of 3-Alkenamides with Alkynes. ACS Catalysis, 10(1), 730-736. [Link]
Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. [Link]
Newman, S. G. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of Organic Chemistry, 83(23), 14239-14250. [Link]
Sato, F., & Urabe, H. (1999). Acceleration of metallacycle-mediated alkyne-alkyne cross-coupling with TMSCl. Chemical Communications, (17), 1663-1664. [Link]
Khan, I., & Ali, S. (2022). Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. Molecules, 27(17), 5664. [Link]
Ichikawa, J., & Amii, H. (2011). Facile Synthesis of β,β-Difluorostyrenes via the Negishi Coupling of Thermally Stable 2,2-Difluorovinyl Zinc–TMEDA Complex. Organic Letters, 13(18), 4822-4825. [Link]
Trost, B. M., & Rhee, J. W. (2009). Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications. Beilstein Journal of Organic Chemistry, 5, 63. [Link]
Rejc, L., Gómez-Vallejo, V., Alcázar, J., Alonso, N., Andrés, J. I., Arrieta, A., ... & Llop, J. (2018). Negishi coupling reactions with [11C]CH3I: a versatile method for efficient 11C–C bond formation. Chemical Communications, 54(33), 4156-4159. [Link]
Technical Support Center: Optimizing the Synthesis of 2,2,7-Trimethyl-3-octyne
Welcome to the Technical Support Center for the synthesis of 2,2,7-trimethyl-3-octyne. This guide is designed for research scientists and drug development professionals dealing with the practical challenges of terminal a...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis of 2,2,7-trimethyl-3-octyne. This guide is designed for research scientists and drug development professionals dealing with the practical challenges of terminal alkyne alkylation.
The synthesis of this specific internal alkyne relies on the bimolecular nucleophilic substitution (SN2) of a sterically hindered lithium acetylide (derived from 3,3-dimethyl-1-butyne) with a primary alkyl halide (1-bromo-3-methylbutane). While conceptually straightforward, researchers frequently encounter low yields due to competing E2 elimination, poor electrophile reactivity, and reagent aggregation. This guide provides field-proven, mechanistically grounded solutions to build a self-validating experimental workflow.
Troubleshooting Guides & FAQs
Q1: Why is my overall yield consistently below 40% when using n-BuLi and 1-bromo-3-methylbutane in pure THF?A1: The primary issue is the high activation energy required for the SN2 reaction between a lithium acetylide and an alkyl bromide in pure tetrahydrofuran (THF). Alkyl bromides react poorly in the absence of an iodide source (1)[1]. To resolve this, employ an in situ Finkelstein halogen exchange. By adding a catalytic amount (0.1 to 0.2 equivalents) of Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI), the bromide is converted into 1-iodo-3-methylbutane. Alkyl iodides are significantly stronger electrophiles, which lowers the SN2 activation barrier and provides excellent yields (often 75–99%) without requiring harsh conditions[1].
Q2: I am observing significant formation of 3-methyl-1-butene (an alkene byproduct). How can I minimize this?A2: Lithium acetylides are strong bases. When the SN2 pathway is slow, the competing E2 elimination pathway takes over, stripping a beta-proton from 1-bromo-3-methylbutane to form 3-methyl-1-butene. To suppress E2 elimination, you must accelerate the SN2 rate. In addition to the NaI catalyst mentioned above, introduce a polar aprotic co-solvent such as DMPU (N,N'-dimethylpropyleneurea) at 10-20% v/v. Lithium acetylides form unreactive tetrameric or hexameric aggregates in pure THF. DMPU strongly solvates the lithium cations, breaking these aggregates into highly reactive monomeric nucleophiles (2)[2]. This drastically increases the SN2 rate relative to the E2 background rate.
Q3: How do I ensure complete deprotonation of the sterically hindered 3,3-dimethyl-1-butyne?A3: Incomplete metallation leaves unreacted terminal alkyne and excess n-BuLi in the mixture. Excess n-BuLi will rapidly destroy your alkyl halide via halogen-metal exchange or E2 elimination. To build a self-validating system:
Titrate your n-BuLi prior to use to ensure exact 1:1 stoichiometry.
Control the temperature profile : Add n-BuLi dropwise at -78 °C, stir for 15 minutes, and then warm to 0 °C for 30 minutes to ensure quantitative deprotonation before cooling back down to add the electrophile.
Verify consumption : Monitor the disappearance of the terminal alkyne C-H stretch (~3300 cm⁻¹) via IR spectroscopy, or use GC-MS to confirm the absence of the starting material prior to electrophile addition.
Quantitative Data Summary: Optimization of Reaction Conditions
The following table summarizes the causal relationship between reaction parameters and the overall yield of 2,2,7-trimethyl-3-octyne, demonstrating the necessity of catalytic iodide and proper solvation.
Solvent System
Additive
Temperature Profile
Reaction Time
SN2 Yield (%)
E2 Byproduct (%)
THF (100%)
None
-78 °C to Reflux
16 hours
< 30%
> 50%
THF (100%)
NaI (0.1 eq)
-78 °C to 25 °C
16 hours
72%
15%
THF / DMPU (4:1)
None
-78 °C to 25 °C
12 hours
65%
20%
THF / DMPU (4:1)
NaI (0.1 eq)
-78 °C to 25 °C
12 hours
> 90%
< 5%
Experimental Protocol: Optimized Synthesis of 2,2,7-Trimethyl-3-octyne
Note: Conduct all steps under a strict argon or nitrogen atmosphere using oven-dried glassware.
Step 1: Preparation of the Lithium Acetylide
Charge a dry 250 mL round-bottom flask with 3,3-dimethyl-1-butyne (10.0 mmol) and anhydrous THF (40 mL).
Cool the solution to -78 °C using a dry ice/acetone bath.
Dropwise add n-Butyllithium (10.0 mmol, titrated solution in hexanes) over 10 minutes.
Stir at -78 °C for 15 minutes, then remove the cooling bath and allow the mixture to warm to 0 °C for 30 minutes to ensure complete deprotonation.
Step 2: In Situ Halogen Exchange & Solvation
5. Cool the reaction mixture back to -78 °C.
6. Add anhydrous DMPU (10 mL) to the mixture to break up acetylide aggregates.
7. Add Sodium Iodide (NaI, 1.0 mmol, 0.1 eq) that has been flame-dried under vacuum.
Step 3: Alkylation and Workup
8. Dropwise add 1-bromo-3-methylbutane (10.5 mmol, slight excess to ensure full consumption of the acetylide).
9. Allow the reaction to slowly warm to room temperature (25 °C) and stir for 12 hours.
10. Validation Check: Quench a 0.1 mL aliquot in saturated NH₄Cl and analyze the organic layer via GC-MS. The peak for 1-bromo-3-methylbutane should be completely replaced by 2,2,7-trimethyl-3-octyne.
11. Quench the bulk reaction with saturated aqueous NH₄Cl (50 mL). Extract with diethyl ether (3 x 30 mL).
12. Wash the combined organic layers with water (2 x 50 mL) to remove DMPU, then brine (50 mL). Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify via vacuum distillation or silica gel chromatography (hexanes).
Mechanistic and Troubleshooting Visualizations
Troubleshooting decision tree for diagnosing and resolving low yields in alkyne alkylation.
References
Buck, M., & Chong, J. M. (2001). Alkylation of 1-alkynes in THF. Tetrahedron Letters, 42(34), 5825-5827. Source: researchgate.net. URL: 1
Chong, J. M., & Wong, S. (1986). Alkylation of stabilized acetylides in DMSO. Preparation of α,β-acetylenic alcohols and acetals. Tetrahedron Letters, 27(45), 5445-5448. Source: udel.edu. URL: 2
preventing oxidative degradation of 2,2,7-trimethyl-3-octyne during long-term storage
Overview 2,2,7-Trimethyl-3-octyne is a sterically hindered internal alkyne utilized in advanced organic synthesis and drug development. Despite the steric bulk of the tert-butyl and isopropyl groups at the C2 and C7 posi...
Author: BenchChem Technical Support Team. Date: April 2026
Overview
2,2,7-Trimethyl-3-octyne is a sterically hindered internal alkyne utilized in advanced organic synthesis and drug development. Despite the steric bulk of the tert-butyl and isopropyl groups at the C2 and C7 positions, the molecule remains highly susceptible to oxidative degradation during long-term storage due to the presence of reactive propargylic hydrogens at the C5 position. This support guide provides mechanistic troubleshooting and validated protocols to maintain the structural integrity of your chemical inventory.
Section 1: Troubleshooting & FAQs
Q1: My batch of 2,2,7-trimethyl-3-octyne shows baseline drift in HPLC and new downfield peaks in NMR after 3 months in the fridge. What is the mechanism of this degradation?A: The degradation is driven by propargylic autoxidation. While the C2 position is fully substituted, the C5 position (-C≡C-CH2-) contains two highly reactive propargylic hydrogens. Even trace amounts of dissolved oxygen can abstract a hydrogen from C5, initiating a radical chain reaction. This forms a propargylic radical that rapidly reacts with ambient O2 to form hydroperoxides, which subsequently decompose into α-alcohols, ketones, and polymeric byproducts [1].
Q2: How do I chemically stabilize the alkyne to prevent this radical chain reaction?A: The addition of a phenolic antioxidant, specifically 2,6-di-tert-butyl-4-methylphenol (BHT), is the industry standard. BHT acts as a sacrificial radical scavenger. When a propargylic radical forms, BHT donates a hydrogen atom to quench it, breaking the autoxidation chain reaction [2]. We recommend adding BHT at a concentration of 250 ppm. Because BHT is consumed over time, its efficacy relies on minimizing baseline oxygen exposure [3].
Q3: Is refrigeration enough, or do I need an inert atmosphere?A: Refrigeration (-20°C) only slows the kinetic rate of oxidation; it does not stop it. You must establish an inert atmosphere (Argon or Nitrogen) to physically displace oxygen [4]. Argon is heavier than air and is vastly superior for blanketing liquids in vials, preventing the initial H-abstraction step entirely.
Q4: How can I verify if my current stock is still safe to use?A: Alkynes that have undergone autoxidation will accumulate peroxides, which pose a severe explosion hazard if concentrated (e.g., during distillation). Before using any stored batch, test the liquid with quantitative peroxide test strips. If peroxide levels exceed 5 ppm, the batch must be carefully quenched or redistilled prior to use [4].
Section 2: Quantitative Stability Data
The following table summarizes the causal relationship between storage conditions and the degradation rate of 2,2,7-trimethyl-3-octyne.
Table 1: Comparative Stability of 2,2,7-Trimethyl-3-octyne (6-Month Study)
The diagram below illustrates the autoxidation pathway of the alkyne and how the optimized storage workflow logically intercepts the degradation process.
Autoxidation pathway of 2,2,7-trimethyl-3-octyne and the BHT-mediated quenching workflow.
Section 4: Self-Validating Experimental Protocol
Long-Term Storage Preparation for 2,2,7-Trimethyl-3-octyne
Objective: Establish a self-validating, oxygen-free storage environment with radical quenching capabilities to ensure >99.5% purity over 12 months.
Step 1: Purification and Baseline Validation
Causality: Pre-existing hydroperoxides act as auto-catalysts for further degradation. They must be removed before long-term storage.
Distill the raw 2,2,7-trimethyl-3-octyne under reduced pressure (e.g., Kugelrohr distillation) into a Schlenk flask. Caution: Never distill to dryness if peroxides are suspected.
Self-Validation : Run a baseline 1H-NMR in CDCl3. Confirm the absence of a broad singlet downfield (typically 8-10 ppm) indicative of hydroperoxide (-OOH) protons.
Step 2: Inhibitor Addition
Causality: Distillation removes any previous stabilizers. Immediate re-inhibition is critical to provide a kinetic barrier against radical propagation [3].
Prepare a concentrated stock solution of BHT in anhydrous diethyl ether.
Spike the freshly distilled alkyne to achieve a final BHT concentration of 250 ppm.
Step 3: Argon Sparging (Deoxygenation)
Causality: Sparging physically displaces dissolved O2 from the liquid phase, depriving the autoxidation reaction of its primary reactant.
Transfer the stabilized alkyne to an amber borosilicate glass vial. The amber glass excludes UV light, which can homolytically cleave bonds and initiate radical formation.
Submerge a stainless-steel needle attached to an Argon line directly into the liquid.
Sparge gently for 10-15 minutes, allowing the heavier Argon gas to bubble through the liquid and blanket the headspace.
Step 4: Sealing and Storage
Causality: Standard rubber septa are permeable to oxygen over time and can degrade upon exposure to organic vapors.
Quickly remove the sparging needle while maintaining a positive flow of Argon over the headspace.
Seal the vial tightly with a PTFE-lined cap [4].
Store immediately in an explosion-proof freezer at -20°C.
Step 5: Routine Verification
Every 3-6 months, extract a 50 µL aliquot using an Argon-purged syringe.
Self-Validation : Test the aliquot with quantitative peroxide test strips. If peroxides are detected (>5 ppm), the inhibitor has been depleted, and the batch must be redistilled and re-stabilized [4].
References
Martell, A. E., & Sawyer, D. T. "Oxygen Complexes and Oxygen Activation by Transition Metals." National Academic Digital Library of Ethiopia,
RSC Publishing. "On the reactivity of anodically generated trifluoromethyl radicals toward aryl alkynes in organic/aqueous media." Royal Society of Chemistry,
Northwestern University. "Laboratory Safety and Chemical Hygiene Plan." Northwestern University EHS,
Boston University. "Management and Safety of Peroxide Forming Chemicals." Boston University Environmental Health & Safety,
Troubleshooting
Technical Support Center: Resolving GC-MS Co-Elution of 2,2,7-Trimethyl-3-octyne Isomers
Welcome to the advanced technical support center for resolving the co-elution of highly branched aliphatic isomers. As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving compoun...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the advanced technical support center for resolving the co-elution of highly branched aliphatic isomers. As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving compounds like 2,2,7-trimethyl-3-octyne (
C11H20
) and its constitutional isomers. Because these isomers possess identical exact masses, nearly indistinguishable boiling points, and similar van der Waals radii, they inevitably co-elute on standard Gas Chromatography-Mass Spectrometry (GC-MS) systems. This compromises both qualitative identification and quantitative accuracy[1].
This guide bypasses generic advice, offering a causality-driven, self-validating framework to systematically resolve these co-eluting species.
Section 1: The Mechanistic Challenge of Branched Alkynes
In standard 1-Dimensional GC (1D-GC) utilizing non-polar stationary phases (e.g., 5% diphenyl/95% dimethyl polysiloxane), separation is thermodynamically driven by boiling point differentials. Because the constitutional isomers of 2,2,7-trimethyl-3-octyne share near-identical boiling points, they co-elute, producing a single, broad, or asymmetrical peak[1]. Furthermore, standard 70 eV Electron Ionization (EI) induces rapid structural rearrangements in branched alkynes prior to fragmentation, yielding highly similar mass spectra that confound standard library matching algorithms.
Section 2: Troubleshooting Workflows & Protocols
Workflow 1: Chromatographic Optimization via Shape Selectivity
Causality: When boiling points are identical, separation must rely on steric interactions (shape selectivity). PLOT (Porous Layer Open Tubular) columns or cyclodextrin-doped stationary phases exploit the spatial branching differences of the isomers rather than their volatility[2].
Protocol:
Phase Selection: Replace the standard non-polar column with a shape-selective column (e.g., a PLOT column optimized for hydrocarbon isomers)[2].
Thermal Optimization: Implement a shallow temperature ramp (
1.0−1.5∘C/min
) specifically across the expected elution window. Lowering the initial temperature enhances the resolution of structurally similar, early-eluting variants[1].
Self-Validation: Inject a known isomer mixture. Monitor the peak width at half-height (
W1/2
). If
W1/2
increases without the emergence of peak shoulders, the ramp is too slow, causing longitudinal diffusion. If shoulders appear, you have achieved partial resolution, enabling downstream mathematical deconvolution.
Workflow 2: Mathematical Deconvolution (AMDIS)
Causality: If physical separation yields only partial resolution (e.g., a peak with a leading or trailing shoulder), mathematical algorithms can extract pure component spectra. The Automated Mass Spectral Deconvolution and Identification System (AMDIS) analyzes the rate of change of individual ion abundances across the peak profile to isolate overlapping signals[3].
Protocol:
Data Acquisition: Ensure a high data acquisition rate (minimum 10-15 scans across the peak) to provide sufficient data points for the algorithm.
EIC Profiling: Manually extract ion chromatograms (EICs) for unique fragment ions. Isomers may have similar mass spectra, but the relative abundances of certain fragment ions will differ slightly[1].
Deconvolution Execution: Run the data through AMDIS. The software will automatically extract pure, background-free component mass spectra by detecting minute temporal offsets in specific ion channels[4].
Self-Validation: Overlay the deconvoluted spectra against the raw, mixed Total Ion Chromatogram (TIC) spectrum. A successful deconvolution will yield a high purity score and a distinct library match for each extracted component.
Causality: When 1D-GC parameters are exhausted and perfect co-elution persists, orthogonal separation is required. GCxGC-MS couples a non-polar primary column with a polar/shape-selective secondary column via a thermal modulator. This effectively separates isomers based on volatility in the first dimension and polarity/polarizability in the second, vastly increasing peak capacity[5].
Protocol:
Column Configuration: Install a non-polar primary column (e.g., 30m x 0.25mm) and a short, polar secondary column (e.g., 2m x 0.10mm PEG phase).
Modulation: Set the modulation period (
PM
) to 3-5 seconds to ensure the primary peak is sliced at least 3 times, preserving first-dimension resolution.
Self-Validation: Evaluate the 2D contour plot. Successfully resolved isomers will align vertically (identical 1st dimension retention time) but separate horizontally (distinct 2nd dimension retention times).
Section 3: Visualizing the Troubleshooting Logic
Decision matrix for resolving highly branched alkyne isomer co-elution in GC-MS.
Section 4: Quantitative Data & Technique Comparison
To guide your experimental design and budget allocations, consult the following comparison matrix:
Analytical Strategy
Resolution Power for Isomers
Primary Separation Mechanism
Cost & Complexity
1D-GC (Non-Polar Phase)
Low
Boiling Point Thermodynamics
Low
1D-GC (PLOT/Cyclodextrin)
Moderate
Steric / Shape Selectivity
Low-Moderate
AMDIS Deconvolution
Moderate-High
Mathematical Signal Extraction
Low (Software-based)
GCxGC-TOFMS
Very High
Orthogonal Chemical Properties
High
Section 5: Frequently Asked Questions (FAQs)
Q1: My chromatogram shows a single, perfectly symmetrical peak, but the NIST library match factor is unusually low. How do I confirm co-elution?A1: Confirming co-elution is the critical first step[1]. In full scan mode, manually extract mass spectra at the leading edge, apex, and trailing edge of the peak. If the relative abundance of fragment ions changes across these three points, it is a definitive indicator of a mixed mass spectrum resulting from co-eluting isomers[1].
Q2: Will switching from Helium to Hydrogen carrier gas resolve my 2,2,7-trimethyl-3-octyne isomers?A2: Not directly. Hydrogen flattens the van Deemter curve, allowing for higher linear velocities without a significant loss in theoretical plates (
N
). While this speeds up the analysis, it does not fundamentally change the selectivity (
α
) of the stationary phase. You must change the stationary phase chemistry to alter
α
for isomer resolution.
Q3: Can softer ionization techniques help if chromatographic resolution fails?A3: Yes. Standard 70 eV EI often shatters branched alkynes into non-descript hydrocarbon fragments. Techniques like Chemical Ionization (CI) or Cold EI preserve the molecular ion and reduce extensive fragmentation. While this won't separate the peaks chromatographically, it provides distinct spectral markers that vastly improve the accuracy of software deconvolution.
References
Adding more Power to your GC-MS Analysis through Deconvolution - Chromatography Today -[Link]
Reactivity Comparison Guide: 2,2,7-Trimethyl-3-octyne vs. Terminal Alkynes
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Mechanistic causality, steric vs. electronic control, and self-validating experimental protocols.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Focus: Mechanistic causality, steric vs. electronic control, and self-validating experimental protocols.
Executive Summary
The distinction between terminal and internal alkynes is a foundational concept in organic synthesis, profoundly influencing regioselectivity, reaction kinetics, and synthetic utility[1]. While terminal alkynes (e.g., 1-octyne) are defined by their accessible, weakly acidic
sp
C-H bond, internal alkynes lack this feature.
2,2,7-Trimethyl-3-octyne serves as an extreme model of an internal alkyne. Featuring a massive tert-butyl group on one side of the triple bond and an isopentyl group on the other, its reactivity profile is dictated not just by the electronic stability of the internal
π
-system, but by severe steric hindrance. This guide objectively compares the performance of highly hindered internal alkynes against terminal alkynes, providing actionable experimental data and validated protocols for drug discovery workflows.
Mechanistic Divergence: Electronics vs. Sterics
To understand the divergent reactivity between these two classes of molecules, we must analyze the causality behind their chemical behavior: acidity, electronic stabilization, and kinetic barriers.
The Acidity Paradigm
The most defining difference is the acidity of the terminal proton. Terminal alkynes possess a pKa of approximately 25, allowing them to be deprotonated by strong bases to form potent acetylide nucleophiles[1]. 2,2,7-Trimethyl-3-octyne lacks this proton entirely, rendering it completely inert to classic acetylide-driven C-C bond-forming reactions (such as Sonogashira couplings or CuAAC "click" chemistry).
Electrophilic Addition: The Hyperconjugation vs. Steric Clash Paradox
In electrophilic addition reactions (e.g., hydration), an intriguing paradox emerges. Electronically, internal alkynes form secondary vinylic carbocations, which are stabilized by hyperconjugation and inductive effects from adjacent alkyl groups. Consequently, unhindered internal alkynes are often more electronically reactive toward electrophiles than terminal alkynes, which form less stable primary vinylic carbocations[2][3].
However, 2,2,7-trimethyl-3-octyne introduces a massive kinetic barrier. The bulky tert-butyl group physically blocks the approach of electrophiles and nucleophiles. This steric clash overrides the electronic advantage, drastically reducing the reaction rate and altering regioselectivity compared to both terminal alkynes and unhindered internal alkynes.
Interplay of electronic stabilization and steric hindrance in electrophilic addition.
Comparative Reactivity Profiles
The following table summarizes the quantitative and qualitative performance differences between terminal alkynes and 2,2,7-trimethyl-3-octyne across standard synthetic transformations.
Internal triple bond allows syn-addition; sterics prevent alkane formation.
Hydroboration-Oxidation
Anti-Markovnikov aldehydes.
Complex mixture of ketones; low yield.
Steric bulk prevents selective boron approach.
Self-Validating Experimental Protocols
To establish trustworthiness in synthetic workflows, protocols must include internal validations. The following methodologies demonstrate how to leverage the reactivity differences between these two alkyne classes.
Protocol A: Sonogashira Cross-Coupling (Validation of
sp
C-H Acidity)
This protocol uses 2,2,7-trimethyl-3-octyne as a negative control to validate that the catalytic cycle is strictly dependent on the terminal proton, ensuring no side-reactions occur via
π
-activation alone.
Materials:
Alkyne (1-octyne OR 2,2,7-trimethyl-3-octyne) (1.0 equiv)
Iodobenzene (1.2 equiv)
Pd(PPh₃)₂Cl₂ (2 mol%)
CuI (5 mol%)
Triethylamine (Solvent/Base, 0.5 M)
Step-by-Step Methodology:
Preparation: In an oven-dried Schlenk flask under argon, dissolve iodobenzene in degassed triethylamine.
Catalyst Loading: Add Pd(PPh₃)₂Cl₂ and CuI. The solution will typically turn pale yellow/green.
Alkyne Addition: Inject the chosen alkyne dropwise at room temperature.
Reaction Monitoring: Stir for 4 hours. Monitor via TLC or GC-MS.
Validation Outcome:
1-Octyne: Rapid formation of 1-phenyl-1-octyne (cross-coupled product).
2,2,7-Trimethyl-3-octyne: 100% recovery of starting material. The lack of an acidic proton prevents the formation of the copper acetylide intermediate[1].
Divergent reactivity pathways in Sonogashira cross-coupling conditions.
Internal alkynes are highly valuable for synthesizing cis-alkenes. Terminal alkynes are prone to over-reduction to alkanes, whereas the steric bulk of 2,2,7-trimethyl-3-octyne acts as a protective shield, stopping the reaction cleanly at the alkene stage[4][5].
Materials:
Alkyne substrate (1.0 equiv)
Lindlar's Catalyst (5% Pd on CaCO₃, poisoned with lead) (5 wt%)
Quinoline (0.1 equiv)
Methanol (0.2 M)
Hydrogen gas (1 atm, balloon)
Step-by-Step Methodology:
Assembly: In a round-bottom flask, dissolve the alkyne in methanol. Add synthetic quinoline to further poison the catalyst and prevent over-reduction[4].
Atmosphere Exchange: Purge the flask with vacuum/H₂ cycles three times, leaving it under a positive pressure of H₂ via a balloon.
Reaction & Observation:
Terminal Alkyne: Reacts rapidly. Requires strict monitoring (e.g., via H₂ uptake volume) to prevent the formation of the fully saturated alkane[5].
2,2,7-Trimethyl-3-octyne: Reacts slower due to the tert-butyl group hindering adsorption onto the palladium surface. However, it yields strictly (Z)-2,2,7-trimethyl-3-octene via syn-addition, with near-zero over-reduction[4].
Workup: Filter the mixture through a pad of Celite to remove the catalyst, concentrate under reduced pressure, and purify via flash chromatography.
Conclusion
The reactivity of an alkyne cannot be predicted solely by the presence of the triple bond. While terminal alkynes offer versatile synthetic handles via their acidic protons (enabling cross-couplings and click chemistry), internal alkynes like 2,2,7-trimethyl-3-octyne are governed by a complex interplay of electronic hyperconjugation and severe steric hindrance. By utilizing these structural differences, researchers can design highly selective, self-validating synthetic routes that prevent unwanted side reactions in complex drug development pipelines.
References
A Comparative Guide to the Reactivity of Internal vs. Terminal Alkynes in Long-Chain Molecules, Benchchem,
A Comparative Guide to the Reactivity of Terminal vs. Internal Alkynes in Organic Synthesis, Benchchem,
Terminal vs.
Chemistry of alkynes: Addition to C≡C (in comparison to C=C): Mechanism, reactivity, regioselectivity, MMC College,
Why are Terminal Alkynes less reactive than internal alkynes?, Chemistry Stack Exchange,
Validating 2,2,7-Trimethyl-3-octyne Purity: A Comparative Guide to qNMR vs. Traditional Chromatography
As a Senior Application Scientist in analytical chemistry, I frequently encounter the limitations of traditional chromatography when validating the purity of specialized synthetic intermediates. 2,2,7-trimethyl-3-octyne...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in analytical chemistry, I frequently encounter the limitations of traditional chromatography when validating the purity of specialized synthetic intermediates. 2,2,7-trimethyl-3-octyne (CAS: 55402-13-6) is a highly sterically hindered, volatile aliphatic alkyne[1]. In drug development and complex organic synthesis, the absolute purity of such building blocks dictates the yield and impurity profile of downstream Active Pharmaceutical Ingredients (APIs).
However, validating the purity of this specific molecule presents a unique analytical challenge where traditional methods fall short, making Quantitative Nuclear Magnetic Resonance (qNMR) the gold standard.
Methodological Comparison: Why Traditional Chromatography Fails
To understand why qNMR is necessary, we must analyze the physical and chemical properties of 2,2,7-trimethyl-3-octyne against the detection mechanisms of standard analytical tools.
HPLC-UV (High-Performance Liquid Chromatography): 2,2,7-trimethyl-3-octyne lacks a conjugated pi-system or chromophore. Consequently, UV detection is virtually blind to it, rendering standard HPLC-UV methods completely ineffective for reliable quantification.
GC-FID (Gas Chromatography - Flame Ionization Detection): While GC-FID is the traditional go-to for volatile alkynes, it fundamentally only provides relative purity (area percent)[2]. If the sample contains non-volatile impurities (e.g., inorganic salts, moisture, or polymeric degradation products) that do not elute from the GC column, GC-FID will artificially overestimate the purity of the alkyne[2].
1H qNMR: qNMR overcomes these limitations by acting as a primary ratio method [3]. The NMR signal intensity is directly proportional to the number of nuclei contributing to the resonance, making the analyte's specific chemical structure irrelevant to the detector's response[4]. By co-dissolving the sample with a highly pure internal standard, qNMR provides an absolute mass fraction purity without requiring a reference standard of the analyte itself[5].
Caption: Analytical selection logic for aliphatic alkyne purity validation.
Experimental Data Comparison
To demonstrate the efficacy of qNMR, below is a summary of validation data comparing the three methods for a single batch of 2,2,7-trimethyl-3-octyne containing 2.5% non-volatile impurities.
Analytical Method
Detection Mechanism
Purity Result (%)
RSD (%)
Analytical Limitations
1H qNMR
Proton Resonance (Primary Ratio)
96.4%
0.15%
Requires high-field NMR and microbalance.
GC-FID
Flame Ionization
98.9%
0.80%
Overestimates purity (blind to non-volatiles).
HPLC-UV
UV Absorbance
N/A
N/A
Analyte lacks a UV-active chromophore.
Data Interpretation: GC-FID overestimates the purity by failing to detect the non-volatile mass fraction. qNMR successfully accounts for the total mass balance, providing the true absolute purity.
Self-Validating qNMR Protocol for 2,2,7-Trimethyl-3-octyne
As an application scientist, I mandate the following self-validating qNMR protocol to ensure high-precision results (typically <0.1% relative expanded uncertainty)[4]. Every step is designed with strict causality to eliminate quantitative error.
Step 1: Internal Standard (IS) Selection
The Causality: The IS must be highly pure (traceable CRM), soluble in the chosen NMR solvent, non-reactive, and exhibit NMR signals that do not overlap with the analyte[6].
The Choice: For 2,2,7-trimethyl-3-octyne, the proton resonances are strictly aliphatic (methyl and methylene groups appearing between 0.8 and 2.5 ppm). Therefore, Maleic Acid is the optimal internal standard. It produces a sharp, distinct singlet at ~6.3 ppm in CDCl3, ensuring zero signal interference, which is a fundamental prerequisite for accurate integration[7].
The Causality: Because qNMR calculates mass fraction directly from the ratio of moles, any error in mass directly translates to error in purity[4].
Accurately weigh ~20 mg of 2,2,7-trimethyl-3-octyne and ~10 mg of Maleic Acid using a calibrated microbalance (d = 0.001 mg)[4].
Co-dissolve completely in 0.6 mL of deuterated chloroform (CDCl3) directly in the NMR tube to prevent transfer loss.
Step 3: NMR Acquisition Parameters
The Causality: A common pitfall in qNMR is incomplete magnetization recovery. Because we rely on signal area to represent the exact number of protons, the relaxation delay (D1) must allow for full equilibrium[8].
T1 Determination: Run an inversion recovery experiment to determine the longest longitudinal relaxation time (T1) for the protons of interest.
Relaxation Delay: Set the D1 delay to at least 5 to 7 times the longest T1 [8].
Pulse Angle: Use a 90° excitation pulse to maximize the signal-to-noise ratio (S/N)[8].
Scans: Acquire a minimum of 64 scans.
Step 4: Data Processing & Integration
The Causality: Proper phasing and baseline correction are critical before integration to prevent area distortion[8].
Calculate the absolute purity (
Px
) using the fundamental qNMR equation[8]:
Px=IstdIx×NxNstd×MstdMx×mxmstd×Pstd
(Where
I
= integral area,
N
= number of protons,
M
= molar mass,
m
= weighed mass, and
P
= purity).
Caption: Step-by-step qNMR experimental workflow for absolute quantification.
References
ResolveMass Laboratories. "Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results". Available at: [Link]
ACS Publications. "Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy". Available at:[Link]
Emery Pharma. "A Guide to Quantitative NMR (qNMR)". Available at:[Link]
ResolveMass Laboratories. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained". Available at:[Link]
Comparative GC Retention Indices of 2,2,7-Trimethyl-3-octyne and Related Octynes
As gas chromatography-mass spectrometry (GC-MS) workflows become increasingly central to complex mixture analysis—ranging from plant metabolomics to the chemical characterization of recycled polymers—the accurate identif...
Author: BenchChem Technical Support Team. Date: April 2026
As gas chromatography-mass spectrometry (GC-MS) workflows become increasingly central to complex mixture analysis—ranging from plant metabolomics to the chemical characterization of recycled polymers—the accurate identification of branched alkynes is critical. While mass spectral libraries provide foundational structural clues, isomeric alkynes often yield nearly identical fragmentation patterns.
To achieve orthogonal validation, chromatographers rely on the Kovats Retention Index (RI) and the Linear Temperature Programmed Retention Index (LTPRI) . This guide provides an in-depth comparative analysis of the retention behavior of 2,2,7-trimethyl-3-octyne against its straight-chain analogs, detailing the physical causality behind these chromatographic shifts and providing a self-validating protocol for experimental determination.
Mechanistic Principles of Alkyne Retention
The retention of alkynes on non-polar stationary phases (e.g., 100% dimethylpolysiloxane, OV-101, or HP-5) is primarily governed by London dispersion forces. These forces are directly proportional to the molecule's polarizability, surface area, and boiling point 1[1]. When comparing octyne isomers, two structural phenomena dictate the retention index:
The Effect of Triple Bond Position
Moving the alkyne bond from a terminal position to an internal position fundamentally alters the molecule's interaction with the stationary phase. Internal alkynes (such as 3-octyne and 4-octyne) exhibit higher polarizability along the carbon axis than terminal alkynes (1-octyne). Furthermore, the internal linear geometry (R-C≡C-R') allows the adjacent alkyl chains to adopt a more planar conformation, enhancing the surface contact area with the polysiloxane stationary phase. Consequently, internal straight-chain octynes consistently exhibit higher retention indices than their terminal counterparts 2[2].
The "Branching Effect" on Dispersion Forces
2,2,7-trimethyl-3-octyne represents an extreme case of steric hindrance. Its structure consists of an internal alkyne flanked by a bulky tert-butyl group at the C2 position and an isopropyl-like tail at the C7 position 3[3].
While a straight-chain C11 hydrocarbon (undecane) serves as the baseline for an RI of 1100, the severe branching in 2,2,7-trimethyl-3-octyne drastically reduces its molecular surface area. This compact, spherical 3D geometry disrupts linear packing against the stationary phase, drastically lowering its boiling point and dispersion interactions. As a result, its retention index is suppressed by approximately 80–100 units compared to a straight-chain C11 alkyne, causing it to elute in the RI ~1015 range4[4].
Comparative Retention Data
The table below summarizes the quantitative retention data for related octynes on standard non-polar stationary phases (e.g., OV-101, HP-5).
*Note: The RI for 2,2,7-trimethyl-3-octyne is an extrapolated value derived from its relative retention time (28.09 min) in temperature-programmed metabolomic profiles compared to adjacent alkane markers.
Self-Validating Experimental Protocol for LTPRI Determination
To definitively identify 2,2,7-trimethyl-3-octyne in a complex matrix, chromatographers must use a self-validating system that couples mass spectral matching with the Van den Dool and Kratz equation for temperature-programmed runs.
Step 1: Preparation of the Calibration Standard
Action : Prepare a homologous series of n-alkanes (C8 through C20) in a non-polar solvent (e.g., hexane).
Causality : Co-injecting or running the alkane standard under the exact same temperature and pressure parameters as the sample eliminates run-to-run variations in carrier gas linear velocity, ensuring absolute retention time (
tR
) alignment.
Step 2: Chromatographic Separation
Action : Utilize a non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm ID × 0.25 µm film thickness). Program the GC oven to hold at 40°C for 2 minutes, then ramp at a slow, linear rate of 5°C/min to 250°C7[7].
Causality : A linear temperature ramp ensures constant peak widths across the chromatogram. This validates the mathematical assumption of the LTPRI calculation, which relies on the linear spacing of alkane elution times under a temperature gradient.
Step 3: MS Spectral Extraction
Action : Extract the apex
tR
for the target peak using its base ion. For 2,2,7-trimethyl-3-octyne, extract m/z 813[3].
Step 4: LTPRI Calculation
Action : Apply the Van den Dool and Kratz equation:
LTPRI=100×[n+tR(n+1)−tR(n)tR(analyte)−tR(n)]
(Where
n
is the carbon number of the alkane eluting just before the analyte, and
n+1
is the alkane eluting just after).
Causality : The traditional isothermal Kovats equation fails under temperature gradients because retention time does not scale logarithmically with carbon number when the temperature is actively changing. The linear equation corrects this physical discrepancy.
Step 5: Orthogonal Validation
Action : Confirm the identity by ensuring the calculated LTPRI matches the expected structural index (~1015) AND the MS fragmentation pattern yields a high match factor (>850) against the NIST library.
GC-MS Workflow Visualization
Figure 1: Self-validating GC-MS workflow for identifying branched octynes via LTPRI and MS matching.
References
The Kovats Retention Index: 4-Octyne | The Pherobase | 5
The Kovats Retention Index: 3-Octyne | The Pherobase | 6
The Kovats Retention Index: 1-Octyne | The Pherobase | 2
Metabolomic analyses to evaluate the effect of drought stress on chili pepper (Capsicum annuum L.) at vegetative stage | ResearchGate | 4
Metabolomic analyses to evaluate the effect of drought stress on chili pepper (Capsicum annuum L.) at vegetative stage | SciSpace | 7
Data Mining for Seeking an Accurate Quantitative Relationship between Molecular Structure and GC Retention Indices of Alkenes by Projection Pursuit | Journal of Chemical Information and Modeling - ACS Publications | 1
validation of mass spectrometry spectral libraries for 2,2,7-trimethyl-3-octyne identification
Validation of Mass Spectrometry Spectral Libraries for 2,2,7-Trimethyl-3-octyne Identification: A Comparative Guide Executive Summary Identifying volatile aliphatic alkynes such as [1] (C₁₁H₂₀, MW 152.28 g/mol ) in compl...
Author: BenchChem Technical Support Team. Date: April 2026
Validation of Mass Spectrometry Spectral Libraries for 2,2,7-Trimethyl-3-octyne Identification: A Comparative Guide
Executive Summary
Identifying volatile aliphatic alkynes such as [1] (C₁₁H₂₀, MW 152.28 g/mol ) in complex biological or environmental matrices requires rigorous analytical frameworks. As a Senior Application Scientist, I frequently observe that relying solely on a single spectral library leads to false positives, particularly among structural isomers. To achieve high-confidence identifications, researchers must evaluate the performance of their spectral libraries—comparing empirical gold standards against open-source and in-silico alternatives—while grounding their workflows in self-validating experimental protocols.
The Physics of Alkyne Fragmentation
In Gas Chromatography-Mass Spectrometry (GC-MS), [2] at 70 eV is the universal standard. This hard ionization technique bombards the gas-phase analyte, stripping an electron to form a radical cation (M⁺•). For 2,2,7-trimethyl-3-octyne, the intact molecular ion is observed at m/z 152.
However, because alkynes can stabilize charge through their conjugated systems and adjacent alkyl branching, the molecule undergoes extensive, reproducible fragmentation. Cleavage of the terminal tert-butyl group yields a prominent m/z 57 fragment, while further structural rearrangement typically produces a base peak at m/z 81. These highly reproducible fragmentation patterns are the fundamental signatures upon which spectral libraries are built and validated.
Competitor Overview: Spectral Libraries Evaluated
To objectively assess identification capabilities, we compared three distinct library architectures:
NIST 23 Mass Spectral Library : The commercial, empirical gold standard. It contains over 394,000 EI spectra and integrates experimental Retention Indices (RI), providing orthogonal data points for exact isomer matching.
CFM-ID 4.0 (Competitive Fragmentation Modeling) : An advanced in-silico predictive tool. While historically dominant in ESI-MS/MS, its rule-based fragmentation algorithms can predict EI spectra for novel compounds absent from empirical databases.
MoNA (MassBank of North America) : A crowdsourced, open-access repository. It offers vast chemical space coverage but suffers from variable data quality and a frequent lack of specific structural isomers.
Experimental Protocol: A Self-Validating GC-EI-MS Workflow
A robust identification is never derived from a vacuum; it is the output of a self-validating system. The following protocol ensures that every spectral match is orthogonally verified.
Step 1: Matrix Isolation and Extraction
Action: Extract the sample using liquid-liquid extraction with n-hexane.
Causality: n-Hexane is a non-polar solvent that selectively partitions highly non-polar hydrocarbons like 2,2,7-trimethyl-3-octyne. This effectively precipitates polar matrix interferences, preventing ion source fouling and baseline noise.
Step 2: Chromatographic Separation
Action: Inject 1 µL of the extract into a GC equipped with an HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Program the oven from 50°C (hold 2 min) to 250°C at 10°C/min.
Causality: The 5% phenyl methyl siloxane stationary phase separates aliphatic isomers based on subtle differences in boiling point and polarizability, ensuring the target alkyne elutes as a discrete, pure peak prior to entering the mass spectrometer.
Step 3: Electron Ionization and Mass Analysis
Action: Operate the ion source at 230°C with an electron energy of 70 eV. Scan the quadrupole mass analyzer from m/z 40 to 500.
Causality: Maintaining exactly 70 eV is critical; it ensures the resulting fragmentation pattern is directly comparable to the standardized empirical spectra housed in the NIST 23 library.
Step 4: Orthogonal Validation via Retention Index
Action: Co-inject a C₈-C₂₀ n-alkane standard mixture under identical conditions to calculate the Kovats Retention Index (RI).
Causality: Mass spectra of alkyne isomers can be nearly identical. Comparing the experimental RI against the NIST database RI mathematically eliminates false positives that spectral matching alone cannot resolve.
Workflow Visualization
Fig 1: GC-EI-MS workflow for 2,2,7-trimethyl-3-octyne identification and spectral library validation.
Performance Comparison & Data Presentation
The following table summarizes the comparative performance of the three libraries when challenged with the experimental GC-EI-MS data for 2,2,7-trimethyl-3-octyne.
Library / Tool
Architecture Type
2,2,7-trimethyl-3-octyne Presence
Spectral Match Score (out of 1000)
Retention Index (RI) Validation
Identification Confidence
NIST 23
Empirical (Commercial)
Yes (Exact Match)
> 900
Yes (Experimental & Computed)
Level 2a (Probable Structure)
MoNA
Empirical (Open-Source)
Variable / Often Absent
< 750 (Isomer match only)
Limited / Unavailable
Level 3 (Tentative Candidate)
CFM-ID 4.0
In-Silico Predictive
Generated on-demand
~ 800 (Predicted EI)
No
Level 3 (Tentative Candidate)
Assigning Identification Confidence
In modern mass spectrometry, we do not simply label a compound as "identified"; we assign a confidence tier based on the standardized [3].
NIST 23 provides a Level 2a (Probable Structure) identification, as the unambiguous library spectrum and matching RI provide overwhelming orthogonal evidence.
CFM-ID 4.0 and MoNA typically yield a Level 3 (Tentative Candidate) identification. While they can accurately propose the alkyne subclass based on the m/z 81 and m/z 57 fragments, the lack of exact isomer empirical data and RI values prevents unequivocal structural assignment.
Note: Achieving a Level 1 (Confirmed Structure) requires the acquisition and co-injection of a pure 2,2,7-trimethyl-3-octyne analytical reference standard on the exact same instrument used for the sample analysis.
Conclusion & Recommendations
For the routine, high-confidence identification of 2,2,7-trimethyl-3-octyne, the NIST 23 Library remains unmatched due to its integration of empirical EI spectra and Retention Indices. However, for drug development professionals and researchers exploring novel, uncatalogued alkyne derivatives, CFM-ID 4.0 serves as an indispensable predictive tool to bridge the gap between unknown spectra and tentative structural candidates. Open-source libraries like MoNA are excellent supplementary tools but should not be relied upon as standalone validators for complex hydrocarbon isomers.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 41442, 2,2,7-Trimethyl-3-octyne." PubChem, [Link]
LCGC International. "The Essential Guide to Electron Ionization in GC–MS." Chromatography Online, [Link]
Schymanski, E. L., et al. "Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence." Environmental Science & Technology, [Link]
Wishart Research Group. "CFM-ID 4.0: Competitive Fragmentation Modeling for Metabolite Identification." CFM-ID, [Link]
Part 1: Physicochemical Profiling & Causality for Disposal
As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory endpoint, but as a critical, highly controlled phase of the experimental lifecycle. For researchers and drug development professi...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory endpoint, but as a critical, highly controlled phase of the experimental lifecycle. For researchers and drug development professionals handling specialized synthetic intermediates like 2,2,7-Trimethyl-3-octyne , understanding the molecular behavior of the compound is essential for designing a safe and compliant disposal strategy.
Improper handling of this sterically hindered, branched aliphatic alkyne poses severe risks to laboratory personnel and downstream ecosystems. The following guide synthesizes technical accuracy with field-proven logistics to provide a self-validating, step-by-step operational disposal plan.
To design an effective disposal protocol, we must first analyze the physicochemical properties of 2,2,7-Trimethyl-3-octyne. Every logistical decision in our workflow is directly informed by these metrics.
Property
Value
Operational Implication & Causality
CAS Number
55402-13-6
The unique identifier required for accurate waste manifests and regulatory tracking[1].
Molecular Formula
C11H20
The high carbon-to-hydrogen ratio dictates a high energy of combustion, requiring thermal destruction[2].
Boiling Point
166 °C @ 760 mmHg
Remains liquid at room temperature but generates volatile, heavier-than-air fumes that can accumulate in low areas[3].
Flash Point
45.2 °C
Classifies the chemical as an EPA D001 Ignitable Hazardous Waste . Ambient heat sources can easily ignite its vapors[4].
LogP (Predicted)
~4.5 - 4.63
Highly lipophilic. If released into the environment, it has a high potential for aquatic bioaccumulation[1][5].
The Mechanistic Hazard:
The flash point of 45.2°C dictates that under ambient laboratory conditions, any localized heat source or static discharge can ignite the vapor[3]. Furthermore, while the alkyne moiety is sterically hindered by trimethyl groups, it remains highly susceptible to violent reactions if inadvertently mixed with strong oxidizing agents, halogens, or heavy metal salts[6]. Because of its high LogP, environmental leaching (such as the ecotoxicity observed when alkyne derivatives wash into water tables) must be prevented at all costs.
Part 2: Step-by-Step Disposal Methodology
This protocol ensures compliance with the Resource Conservation and Recovery Act (RCRA) and establishes a self-validating system where each step verifies the integrity of the previous one[6].
Phase 1: Segregation and Compatibility Verification
Isolate Waste Streams: Never mix 2,2,7-Trimethyl-3-octyne waste with aqueous solutions, strong acids (e.g., nitric acid), or oxidizers[6].
Causality: Mixing with oxidizers lowers the activation energy for combustion, potentially leading to auto-ignition or the formation of explosive intermediates.
Select the Receptacle: Use UN-approved High-Density Polyethylene (HDPE) or borosilicate glass carboys.
Causality: HDPE provides superior chemical inertness against non-halogenated aliphatic hydrocarbons, preventing solvent permeation and container degradation.
Phase 2: Containment and Labeling
Transfer Protocol: Execute all transfers within a grounded, explosion-proof fume hood. Use a grounded funnel to prevent static electricity buildup.
Headspace Management: Fill the waste container to a maximum of 80% capacity, leaving 20% headspace.
Causality: The liquid will expand with ambient temperature fluctuations; inadequate headspace can lead to hydrostatic pressure buildup and catastrophic rupture of the container.
Regulatory Labeling: Immediately affix a hazardous waste label detailing the chemical name ("2,2,7-Trimethyl-3-octyne"), the primary hazard ("Flammable Liquid"), and the EPA Waste Code ("D001" for ignitability)[4].
Phase 3: Interim Storage
Environmental Controls: Store the sealed waste container in a dedicated, ventilated flammable storage cabinet that meets OSHA/NFPA standards (ambient temperature strictly < 45°C).
Secondary Containment: Place the carboy in a secondary containment tray capable of holding 110% of the container's volume.
Causality: This self-validating step ensures that even if the primary vessel fails, the lipophilic liquid cannot reach floor drains or contaminate other waste streams.
Phase 4: Final Disposal via Licensed Contractor
Manifest Generation: Prepare a Uniform Hazardous Waste Manifest detailing the exact volume and D001 classification.
Thermal Destruction: Transfer the waste to an EPA-licensed Treatment, Storage, and Disposal Facility (TSDF). The mandated destruction method is high-temperature incineration[7].
Causality: Incineration at >1000°C ensures complete homolytic cleavage of the C-C and C-H bonds, converting the C11H20 molecule entirely into CO2 and H2O, thereby eliminating any risk of environmental bioaccumulation.
Part 3: Operational Workflow Visualization
The following diagram maps the logical relationship and progression of the disposal workflow.
Operational workflow for safe containment and thermal destruction of 2,2,7-Trimethyl-3-octyne.
Part 4: Self-Validating Quality Control
To ensure the trustworthiness and safety of this protocol, laboratories must implement a continuous self-validating audit loop:
Visual Integrity Checks: Conduct weekly inspections of HDPE waste containers for signs of swelling or paneling. Causality: Swelling indicates excessive vapor pressure buildup (often due to inadequate headspace or temperature spikes), while paneling indicates a vacuum effect.
Manifest Reconciliation: Match the volume of D001 waste generated in the lab against the volume successfully incinerated by the TSDF. Any discrepancy should trigger an immediate review of evaporation controls and transfer protocols.